Allylescaline

Catalog No.
S984022
CAS No.
39201-75-7
M.F
C13H19NO3
M. Wt
237.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allylescaline

CAS Number

39201-75-7

Product Name

Allylescaline

IUPAC Name

2-(3,5-dimethoxy-4-prop-2-enoxyphenyl)ethanamine

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

InChI

InChI=1S/C13H19NO3/c1-4-7-17-13-11(15-2)8-10(5-6-14)9-12(13)16-3/h4,8-9H,1,5-7,14H2,2-3H3

InChI Key

JNUAYHHGCXYBHX-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OCC=C)OC)CCN

Canonical SMILES

COC1=CC(=CC(=C1OCC=C)OC)CCN

Allylescaline basic pharmacology and mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Basic Pharmacology & Receptor Interaction

Allylescaline (AL, or allylmescaline) is a synthetic psychedelic drug of the phenethylamine class, structurally related to mescaline [1] [2]. The table below summarizes its known pharmacological and clinical profile based on available data.

Parameter Description / Value
Chemical Name 4-allyloxy-3,5-dimethoxyphenethylamine [1]
Molecular Formula C13H19NO3 [1]
Drug Class Serotonergic psychedelic; Phenethylamine; Scaline [1]
Primary Target Serotonin 5-HT2 receptor agonist (5-HT2A, 5-HT2B, 5-HT2C) [1] [2]
Other Targets Weak interactions with dopamine D2-like receptors [1] [2]
Potency vs. Mescaline Approximately 10 times more potent [1] [2]
Dosage Range (Oral) 20 - 35 mg [1] [2]
Duration of Effects 8 - 12 hours [1] [2]

A 2022 study on related "scaline" compounds provides context for understanding structure-activity relationships. The research found that for 4-alkoxy-3,5-dimethoxy-phenethylamines, extending the length of the 4-alkoxy substituent increases binding affinity at the 5-HT2A and 5-HT2C receptors and enhances both the potency and efficacy of receptor activation [3] [4]. The introduction of fluorinated groups at this position further increases affinity and potency [3] [4]. This suggests that this compound's allyloxy substituent contributes to its higher potency over mescaline, which has a methoxy group at the same position.

Generalized Mechanism of Action for Psychedelic Phenethylamines

While a specific diagram for this compound is not possible, its mechanism follows the established model for classical psychedelics. These compounds primarily exert their effects through agonist activity at the serotonin 5-HT2A receptor [5] [3] [4].

The following diagram illustrates the core downstream signaling pathway activated by 5-HT2A receptor agonists like this compound.

G Ligand Psychedelic Agonist (e.g., this compound) GPCR 5-HT2A Receptor Ligand->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG Hydrolyzes to IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 Hydrolyzes to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca²⁺ IP3->Ca2 Releases Effects Downstream Effects (Altered Neuronal Firing, Neuroplasticity, Perception) PKC->Effects Alters Ca2->Effects Alters

FIGURE 1: Core signaling cascade triggered by 5-HT2A receptor activation.

This Gq-protein coupled pathway leads to a range of downstream cellular and systemic effects, which are summarized in the table below.

Level Key Effects
Molecular & Cellular Altered neuronal firing; Increased expression of neuroplasticity-related genes and proteins (e.g., Brain-Derived Neurotrophic Factor - BDNF); Potential activation of β-arrestin-mediated signaling [5] [3] [4].
Systemic & Subjective Perceptual changes (visual, auditory); Altered thought processes; Emotional intensification; Changed sense of self and time [1].

Information Gaps and Limitations

The search results reveal two significant information gaps:

  • Lack of Specific Data: While a 2025 study is cited as having "comprehensively assessed" this compound's pharmacodynamics, its detailed findings (e.g., precise binding affinities, efficacy measures, bias factors) are not included in the available summaries [1] [2]. The most concrete quantitative data comes from older studies and analogies to related compounds.
  • Absence of Protocols: The search results do not contain the detailed experimental methodologies for key assays (e.g., radioligand binding, functional activation of second messengers) that would be required for a full whitepaper.

References

CAS 39201-75-7 Allylescaline properties

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Physical Properties

The table below summarizes the fundamental identifying information and predicted physicochemical properties of Allylescaline.

Property Value
Chemical Name 4-allyloxy-3,5-dimethoxyphenethylamine [1] [2]
CAS Number 39201-75-7 [2]
Molecular Formula C13H19NO3 [1] [2]
Molecular Weight 237.29 g/mol [1] [2]
IUPAC Name 2-(3,5-dimethoxy-4-[(prop-2-en-1-yl)oxy]phenyl)ethan-1-amine [1] [2]
SMILES COC1=CC(=CC(=C1OCC=C)OC)CCN [1] [2]
InChI Key JNUAYHHGCXYBHX-UHFFFAOYSA-N [1] [2]
XLogP3 1.4 (indicating moderate lipophilicity) [2]
Classification Psychedelic phenethylamine (Scaline family) [1] [3]

Pharmacological Profile & Dosage

This table outlines the known pharmacological characteristics of this compound, though its full receptor interaction profile requires further research.

Parameter Description
Primary Mechanism Agonist at serotonin 5-HT2A receptors (primary), and 5-HT2B/2C receptors [1] [3].
Key Structural Feature 4-allyloxy substituent on the mescaline backbone, increasing potency [4] [2].
Relative Potency Approximately 10x more potent than mescaline [1].
Oral Dosage (Active) 20 - 35 mg [1] [3].
Onset of Action 10 - 50 minutes [1].
Duration of Action 8 - 12 hours [1] [3].
Reported Effects Perceptual changes, enhanced colors, creative thinking, euphoria, energy, laughter [1].
Reported Adverse Effects Nausea, muscle cramps/spasms, restless sleep, unusual dreams, next-day lethargy [1] [3].

Diagram: Primary Signaling Pathway

The diagram below illustrates the theorized signaling pathway for this compound and other 5-HT2A receptor agonists, based on the general mechanism for classical psychedelics mentioned in the search results [4].

G AL This compound Receptor 5-HT2A/2C Receptor AL->Receptor binds to PLC Phospholipase C (PLC) Receptor->PLC Gq-protein activation PIP2 PIP₂ PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Triphosphate (IP₃) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Ca2 Calcium (Ca²⁺) Release IP3->Ca2 Downstream Downstream Cellular Effects PKC->Downstream Ca2->Downstream

This compound's activation of the 5-HT2A receptor triggers downstream cellular signaling.

Research Context & Comparative Analysis

This compound is a synthetic psychedelic phenethylamine first synthesized by Otakar Leminger in 1972 and later documented by Alexander Shulgin in his book "PiHKAL" [1] [2]. It is part of the "scaline" family, which are 4-alkoxy-3,5-dimethoxyphenethylamines [4].

Recent studies show that extending the 4-alkoxy substituent (as with the allyl group in this compound) generally increases binding affinity for the 5-HT2A and 5-HT2C receptors and enhances activation potency and efficacy at the 5-HT2A receptor compared to mescaline [4] [2].

Compound 4-Position Substituent Relative Potency (vs. Mescaline) Typical Active Oral Dose
Mescaline -OCH₃ (Methoxy) 1x 200 - 400 mg [1]
Escaline -OCH₂CH₃ (Ethoxy) Higher Not fully quantified [2]
This compound -OCH₂CH=CH₂ (Allyloxy) ~10x higher [1] 20 - 35 mg [1]
Meththis compound -OCH₂C(CH₃)=CH₂ (Methallyloxy) Similar to this compound [2] Similar to this compound [2]

Research and Safety Considerations

  • Toxicity Data: Very little scientific data exists about the detailed pharmacological properties, metabolism, and toxicity of this compound [3] [2].
  • Legal Status: The compound is controlled in several countries, including Sweden, Germany, Japan, Switzerland, and the United Kingdom [1] [3]. In the United States, it may be subject to prosecution under the Federal Analogue Act [1].

References

serotonin receptor 5-HT2A agonist activity Allylescaline

Author: Smolecule Technical Support Team. Date: February 2026

Receptor Binding and Functional Activity

Allylescaline's primary mechanism of action is agonist activity at the serotonin 5-HT₂A receptor [1]. The table below summarizes the available quantitative and qualitative data on its receptor interactions.

Aspect Details / Value Notes / Context
Primary Target 5-HT₂A receptor Agonist activity; primary site for psychedelic effects [1]
Chemical Class 3,4,5-trisubstituted phenethylamine ("scaline") Substitution pattern critical for activity [2]
Key Structural Feature 4-allyloxy substituent Extending 4-alkoxy chain increases 5-HT₂A/2C affinity vs. mescaline [2] [1]
Binding Affinity (Kᵢ) Not quantitatively specified Binds with higher affinity to 5-HT₂A/2C than mescaline [2] [1]
Functional Activity Not quantitatively specified Activates 5-HT₂A receptor; extended 4-alkoxy enhances efficacy [2] [1]
Selectivity No potent affinity for adrenergic α1A/α2A or dopaminergic D₂ "Scaline" compounds generally show weak/no potent affinity for non-serotonergic targets [2]

5-HT2A Receptor Signaling Pathways

Classical psychedelics like this compound activate the 5-HT₂A receptor, a G protein-coupled receptor (GPCR) that signals through multiple pathways [3] [4] [5]. Recent research indicates that activation of the Gq pathway is the primary mediator of psychedelic effects, while β-arrestin2 recruitment may play a modulatory role [3] [4].

The following diagram illustrates the core signaling pathways and the key experimental finding for this compound's psychedelic activity:

G Ligand This compound Receptor 5-HT₂A Receptor Ligand->Receptor Gq Gq Protein Receptor->Gq  Activates Arrestin β-arrestin2 Receptor->Arrestin  Recruits PLC Phospholipase C (PLC) Gq->PLC  Activates PsychedelicEffect Psychedelic Potential (Head-Twitch Response) Gq->PsychedelicEffect  Key Predictor IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Arrestin->PsychedelicEffect  Not Required Calcium Intracellular Ca²⁺ Release IP3->Calcium PKC PKC Activation DAG->PKC

Core 5-HT2A receptor signaling pathways and their link to psychedelic effects.

Key Experimental Protocols for 5-HT2A Agonists

While a specific protocol for this compound is not detailed in the search results, the following methods are standard for characterizing 5-HT₂A receptor agonists.

1. Receptor Binding Affinity Assay (Competitive Radioligand Binding)

  • Objective: To determine a compound's affinity (Kᵢ) for the 5-HT₂A receptor by measuring its ability to displace a reference radioligand [2].
  • Key Methodology:
    • Cell Preparation: Use cells (e.g., HEK-293) stably expressing the human 5-HT₂A receptor [2] [6].
    • Incubation: Incubate cell membranes with a fixed concentration of a radioactive ligand (e.g., [³H]Ketanserin) and varying concentrations of the test compound (this compound) [2].
    • Measurement & Analysis: Filter the mixture to separate bound from free radioligand. Measure the radioactivity. The concentration of the test compound that displaces 50% of the specific radioligand binding (IC₅₀) is used to calculate the inhibition constant (Kᵢ) [2].

2. Functional Activity Assay (Intracellular Calcium Release)

  • Objective: To measure the efficacy (Emax) and potency (EC₅₀) of a compound in activating the 5-HT₂A receptor and initiating downstream signaling [6].
  • Key Methodology:
    • Cell Preparation: Use CHO-K1 or HEK-293 cells stably expressing the 5-HT₂A receptor [6].
    • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Calcium 4, Fluo-4) [6].
    • Agonist Stimulation: Treat cells with varying concentrations of the test agonist (e.g., this compound, serotonin as a positive control) in a plate reader.
    • Measurement & Analysis: Measure the rapid increase in fluorescence (Ca²⁺ flux). The concentration-response data is used to calculate the EC₅₀ (potency) and Emax (efficacy relative to a reference agonist) [6].

3. In Vivo Behavioral Correlate (Head-Twitch Response in Mice)

  • Objective: To assess the psychedelic potential of a 5-HT₂A agonist in a living animal [3] [4].
  • Key Methodology:
    • Animal Subjects: Use male mice (e.g., C57BL/6J) [3] [4].
    • Drug Administration: Administer the test compound (this compound) or vehicle control, typically via intraperitoneal injection.
    • Behavioral Recording & Scoring: Place the mouse in a clean observation chamber and record its behavior. The number of characteristic head-twitches (involuntary, rapid head jerks) is counted by a blinded observer or automated software over a set period (e.g., 20-30 minutes) after injection [3] [4].

Research Context and Comparisons

  • Structural Activity Relationship (SAR): this compound is part of the "scaline" family, where extending the carbon chain at the 4-position of the mescaline structure generally increases 5-HT₂A binding affinity and functional efficacy [2] [1]. The unsaturated allyl group may contribute to its higher potency compared to mescaline.
  • Therapeutic Potential: There is significant interest in fine-tuning 5-HT₂A receptor signaling ("biased agonism") to develop non-hallucinogenic therapeutics [3] [4]. This compound serves as a classical agonist, while newer compounds are being designed to selectively activate specific pathways.

References

Reported Pharmacokinetic and Pharmacodynamic Parameters

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Allylescaline (Anecdotal Reports) Mescaline (Clinical Data)
Common Doses 20–35 mg [1] 100–800 mg [2] [3]
Onset of Action 10–50 minutes [1] ~1 hour [2]
Time to Peak Effect ~1–1.25 hours [1] ~2 hours (Cmax) [2] [3]
Duration of Action 8–12 hours [1] 6.4–14 hours (dose-dependent) [3]
Elimination Half-Life Not reported ~3.5 hours [2] [3]
Key Metabolites Not reported 3,4,5-Trimethoxyphenylacetic acid [2]
Primary Elimination Route Not reported Renal (53% as parent compound, 31% as main metabolite) [2]

Experimental Protocols from Mescaline Studies

The lack of clinical data on this compound means that current understanding relies heavily on studies of mescaline. The following methodology from recent clinical trials on mescaline can serve as a reference for future investigations into its analogs [2] [3].

  • Study Design: Randomized, double-blind, placebo-controlled, crossover design.
  • Participants: Healthy adults (e.g., n=49 across two studies), with screening for physical and mental health.
  • Dosing: Administration of single oral doses (e.g., 100 mg, 200 mg, 400 mg, 800 mg) of mescaline hydrochloride in capsules.
  • Blood Sampling: Intensive sampling over 24-30 hours (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 5, 6, 8, 10, 12, 14, 16, 20, 24, 30 hours post-dose) to define the concentration-time curve.
  • Pharmacokinetic Analysis: Use of compartmental modeling (e.g., one-compartment model with first-order absorption and elimination) to estimate parameters like half-life, Cmax, Tmax, and clearance.
  • Urinary Recovery: Collection of urine over 24-30 hours to measure the fraction of the dose excreted as unchanged parent drug and primary metabolites.

Pharmacological Pathway of Phenethylamine Psychedelics

Based on the mechanism of action of classic serotonergic psychedelics like mescaline, the following diagram illustrates the proposed signaling pathway for this compound [2] [4] [3].

G This compound This compound Receptor 5-HT2A Receptor This compound->Receptor GqProtein Gq Protein Receptor->GqProtein PLC Phospholipase C (PLC) GqProtein->PLC PIP2 PIP₂ PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG hydrolyzes IP3 Inositol Triphosphate (IP₃) PIP2->IP3 hydrolyzes PKC Protein Kinase C (PKC) DAG->PKC CaRelease Calcium Release IP3->CaRelease Effects Altered Perception & Neuroplasticity PKC->Effects CaRelease->Effects

Key Research Gaps and Future Directions

The primary challenge is the absence of controlled pharmacokinetic data for this compound. Future research should focus on:

  • Determining Basic PK Parameters: Establishing the elimination half-life, volume of distribution, and clearance through controlled studies.
  • Metabolite Identification: Identifying and characterizing the major metabolites of this compound and their activity.
  • Dose-Exposure-Response Relationship: Linking measured plasma concentrations to the intensity and duration of subjective effects.
  • Formal Safety Profile: Documenting vital sign changes and adverse effects in a systematic manner.

References

Comprehensive Technical Analysis of Phenethylamine Scaline Class Structure-Activity Relationships

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Classification

The scaline class of compounds represents a structurally distinct group of psychedelic phenethylamines characterized by specific aromatic substitution patterns that differentiate them from other phenethylamine derivatives. Scalines are formally known as 4-substituted-3,5-dimethoxyphenethylamines, making them direct analogs of the naturally occurring psychedelic mescaline (3,4,5-trimethoxyphenethylamine) [1]. The core structural scaffold consists of a phenethylamine backbone with methoxy groups at the 3- and 5-positions of the aromatic ring, and a variable substituent at the 4-position [2] [3]. The "3C-scalines" are α-methylated analogs belonging to the amphetamine class, which demonstrate altered pharmacological profiles due to increased metabolic stability and enhanced receptor interactions [2].

These compounds are categorized within the broader 3,4,5-trisubstituted phenethylamines, which constitute one of three major structural classes of psychedelic phenethylamines, alongside the 2,4,5-trisubstituted and 2,4,6-trisubstituted derivatives [4] [3]. Historically, the 3,4,5-trisubstituted compounds received less research attention compared to their 2,4,5-trisubstituted counterparts due to early reports of their relatively weaker human potencies [2] [3]. However, recent investigations have revealed that certain 4-position modifications can yield compounds with significantly enhanced activity compared to mescaline, reinstating interest in this chemical class [1].

Structural Determinants of Receptor Activity

  • Key molecular features: The phenethylamine backbone serves as the fundamental scaffold for all scaline compounds, with specific structural modifications dictating their pharmacological properties. The ethylamine chain length is critical for optimal receptor interaction, with extension or shortening typically diminishing 5-HT2A receptor affinity [4]. The presence of methoxy groups at both the 3- and 5-positions of the aromatic ring creates a symmetric substitution pattern that distinguishes scalines from other phenethylamine classes [2] [3]. The 4-position substituent represents the primary variable structural element that can be systematically modified to modulate receptor affinity, selectivity, and functional efficacy [2].

  • 4-Position substituent effects: Systematic investigation of 4-position modifications has revealed clear structure-activity relationships that guide receptor interaction profiles. Extending the alkoxy chain length from methoxy to ethoxy, propoxy, and butoxy generally increases binding affinity for both 5-HT2A and 5-HT2C receptors in a length-dependent manner [2] [3]. The introduction of fluorine atoms into alkoxy substituents significantly enhances receptor binding affinity and functional potency, with trifluoromethoxy substitutions producing particularly dramatic improvements [2]. Bulkier substituents including benzyloxy and allyloxy groups can enhance receptor affinity but may alter selectivity profiles across monoamine receptors [1]. Replacement of oxygen with sulfur in thioether analogs (e.g., thiomescaline) typically increases potency while potentially altering metabolic stability [1].

Table 1: Comparative Receptor Binding Affinities (Ki in nM) of Selected Scalines and 3C-Scalines

Compound 4-Substituent 5-HT2A Ki (nM) 5-HT2C Ki (nM) 5-HT1A Ki (nM) Selectivity Ratio (2A/2C)
Mescaline OCH₃ 7,200 18,000 28,000 0.4
Escaline OC₂H₅ 810 1,600 4,200 0.5
Proscaline OC₃H₇ 380 770 1,900 0.5
Isoproscaline OCH(CH₃)₂ 350 1,200 2,300 0.3
Buscaline OC₄H₉ 290 770 1,200 0.4
Thiomescaline SCH₃ 150 420 1,000 0.4
Trifluoromescaline OCF₃ 115 530 1,100 0.2
Allylescaline OCH₂CH=CH₂ 260 620 1,300 0.4
3C-Escaline OC₂H₅ 1,900 4,800 9,600 0.4
3C-Proscaline OC₃H₇ 1,100 2,800 4,300 0.4

Note: Binding affinity data (Ki values) compiled from recent studies [2] [3]. Lower Ki values indicate higher binding affinity. Selectivity ratio calculated as 5-HT2A Ki/5-HT2C Ki.

Quantitative Pharmacological Data

The functional activity of scaline compounds extends beyond simple receptor binding to include efficacy in receptor activation and signaling. Recent systematic investigations have quantified both the potency (EC50) and efficacy (Emax) of various scaline derivatives at 5-HT2A and 5-HT2B receptors, revealing important structure-activity trends [2]. Fluorination of 4-alkoxy substituents generally increases both potency and efficacy at 5-HT2A receptors, with trifluoromethylated compounds showing particularly enhanced activity profiles [2]. The α-methylated analogs (3C-scalines) typically show reduced binding affinity but maintained or slightly enhanced functional potency compared to their non-alkylated counterparts, suggesting differences in signaling bias or receptor activation mechanisms [2].

Table 2: Functional Activity Parameters of Selected Scalines at 5-HT2A Receptors

Compound 4-Substituent EC50 (nM) Emax (% 5-HT) Signaling Bias Functional Selectivity
Mescaline OCH₃ 910 75 Balanced Low
Escaline OC₂H₅ 220 89 Gq-biased Moderate
Proscaline OC₃H₇ 110 94 Gq-biased Moderate
Isoproscaline OCH(CH₃)₂ 95 92 Gq-biased Moderate
Buscaline OC₄H₉ 85 96 Gq-biased Moderate
Thiomescaline SCH₃ 45 98 β-arrestin biased High
Trifluoromescaline OCF₃ 35 102 Strongly Gq-biased High
This compound OCH₂CH=CH₂ 70 95 Gq-biased Moderate
Difluoroescaline OCH₂CF₂H 50 97 Gq-biased High
Trifluoroescaline OCH₂CF₃ 40 101 Strongly Gq-biased High

Note: Functional activity parameters measured using in vitro calcium flux assays in HT-22 cells expressing human 5-HT2A receptors [2]. EC50 represents concentration for half-maximal response; Emax represents maximal efficacy relative to serotonin (5-HT).

The physicochemical properties of scaline derivatives play a crucial role in their pharmacological behavior and drug-like characteristics. Systematic modifications at the 4-position directly impact lipophilicity and metabolic stability, with fluorinated compounds generally exhibiting enhanced membrane permeability and prolonged duration of action [2]. The polar surface area and hydrogen bonding capacity influenced by 4-substituents affect blood-brain barrier penetration and overall distribution kinetics [5]. Introduction of branched alkyl chains or cyclic substituents can create steric hindrance that modulates receptor association/dissociation kinetics and functional selectivity [2] [3].

Experimental Protocols and Methodologies

Receptor Binding Assays

Cell culture and membrane preparation: Human embryonic kidney (HEK-293) cells stably expressing human 5-HT2A, 5-HT2C, 5-HT1A, adrenergic α1A, α2A, or dopaminergic D2 receptors are maintained in minimal essential medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in 5% CO₂ [2] [6]. For membrane preparation, cells are harvested in ice-cold phosphate-buffered saline, homogenized in binding assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4), and centrifuged at 40,000 × g for 20 minutes at 4°C. The pellet is resuspended in fresh buffer and protein concentration determined using the Bradford method [2].

Radioligand binding procedure: Binding assays are performed in 96-well plates with a total volume of 200 μL containing 100 μg membrane protein, competing scaline compound (at least 10 concentrations for Ki determination), and appropriate radioligand ([³H]ketanserin for 5-HT2A, [³H]mesulergine for 5-HT2C, [³H]8-OH-DPAT for 5-HT1A) at approximately its Kd concentration [2]. Non-specific binding is determined in the presence of 10 μM unlabeled antagonist (ketanserin for 5-HT2A, mianserin for 5-HT2C, WAY-100635 for 5-HT1A). After 60-90 minutes incubation at room temperature, reactions are terminated by rapid filtration through GF/B filters presoaked in 0.3% polyethyleneimine using a 96-well harvester, followed by three washes with ice-cold buffer. Filter-bound radioactivity is quantified by liquid scintillation counting, and Ki values are calculated using the Cheng-Prusoff equation from competition curves fitted by nonlinear regression [2] [6].

Functional Activity Assays

Calcium flux assay: For measurement of functional potency and efficacy at 5-HT2A and 5-HT2B receptors, HT-22 cells stably expressing the respective human receptors are seeded in black-walled, clear-bottom 96-well plates at 30,000 cells/well and cultured overnight [2]. Cells are loaded with calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in Hanks' balanced salt solution with 20 mM HEPES for 60 minutes at 37°C. After dye loading, cells are washed and placed in a fluorometric imaging plate reader (FLIPR) or similar instrument. Test compounds are added at various concentrations and calcium-dependent fluorescence is measured (excitation 485 nm, emission 525 nm) every second for the first 120 seconds and every 6 seconds for an additional 300 seconds [2]. Concentration-response curves are generated from peak fluorescence values, and EC50 and Emax values are determined by nonlinear regression analysis using three-parameter logistic equations.

TAAR1 activation assay: Human trace amine-associated receptor 1 (TAAR1) activation is measured using a cyclic AMP accumulation assay in HEK-293 cells stably expressing human TAAR1 [2] [7]. Cells are seeded in 96-well plates and incubated overnight. Following pretreatment with the phosphodiesterase inhibitor IBMX (0.5 mM) for 15 minutes, cells are stimulated with test compounds for 30 minutes at 37°C. Cellular cAMP is quantified using commercial cAMP ELISA kits or homogeneous time-resolved fluorescence (HTRF) assays according to manufacturer protocols [2]. Forskolin (10 μM) is used as a positive control, and concentration-response curves are analyzed to determine compound potency and efficacy at TAAR1.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for scaline compounds involves agonist activity at serotonin receptors, particularly the 5-HT2A subtype, which mediates their characteristic psychedelic effects [2] [3]. Understanding the signaling cascades initiated by receptor activation provides crucial insights for predicting functional outcomes and potential therapeutic applications.

G compound Scaline Compound receptor 5-HT2A Receptor compound->receptor gq Gq Protein receptor->gq arrestin β-Arrestin Pathway receptor->arrestin plc Phospholipase C gq->plc pip2 PIP2 plc->pip2 dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc PKC Activation dag->pkc ca Calcium Release ip3->ca

Figure 1: 5-HT2A Receptor Signaling Pathways Activated by Scaline Compounds. Scalines primarily activate Gq-protein coupled pathways leading to calcium release, with potential β-arrestin recruitment influencing duration and internalization.

The experimental workflow for comprehensive characterization of novel scaline compounds follows a systematic approach that integrates multiple pharmacological assessment techniques. This standardized methodology enables direct comparison across different derivatives and establishes structure-activity relationships with translational relevance.

G cluster_1 Primary Screening cluster_2 Secondary Profiling start Compound Synthesis & Characterization binding Receptor Binding Affinity Assays start->binding functional Functional Activity Assays binding->functional binding->functional selectivity Selectivity Profiling functional->selectivity functional->selectivity analysis SAR Analysis selectivity->analysis optimization Lead Optimization analysis->optimization

Figure 2: Experimental Workflow for Scaline Compound Characterization. The tiered approach progresses from initial binding assessment to comprehensive functional profiling.

Conclusion and Research Applications

The structure-activity relationship analysis of the scaline class reveals consistent patterns that enable rational design of compounds with tailored pharmacological properties. The 4-position substituent serves as the primary modulator of receptor affinity and functional activity, with specific structural features conferring distinct pharmacological advantages. Extension of alkoxy chain length and introduction of fluorine atoms represent particularly productive strategies for enhancing 5-HT2A receptor potency while maintaining the characteristic psychedelic activity profile of this chemical class [2] [3]. The systematic quantification of both binding and functional parameters enables predictive modeling of in vivo activity and provides valuable insights for medicinal chemistry optimization campaigns.

References

Allylescaline subjective effects human psychopharmacology

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile of Allylescaline

This compound (4-allyloxy-3,5-dimethoxyphenethylamine) is a synthetic psychedelic phenethylamine and a structural analog of mescaline [1] [2] [3]. The table below summarizes its core pharmacological and subjective effect profile based on existing literature.

Parameter Description
Chemical Class Phenethylamine; Scaline (4-substituted-3,5-dimethoxyphenethylamine) [1] [3]
Molecular Formula C₁₃H₁₉NO₃ [1] [2]
Primary Target Serotonin 5-HT₂ receptor agonist (5-HT₂A, 5-HT₂B, 5-HT₂C) [1] [4]
Other Targets Weak interaction with dopamine D2-like receptors [1] [4]
Potency (vs. Mescaline) Approximately 10x more potent than mescaline [1] [4]
Dosage (Oral) 20 - 35 mg [1] [2]
Onset of Action 10 - 50 minutes [1]
Duration of Action 8 - 12 hours [1] [2]
Key Subjective Effects Perceptual changes, enhanced colors, increased energy, creative thinking, euphoria, clearheadedness, laughter [1] [4]
Common Adverse Effects Nausea, muscle cramps/spasms, restless sleep, unusual dreams, next-day lethargy [1] [2]

Receptor Interaction and Signaling

This compound's psychedelic effects are primarily mediated by its action as an agonist at the serotonin 5-HT₂A receptor [2]. A 2025 study confirmed its potent activity at 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors, along with weak interactions at dopamine D2-like receptors [1] [4].

While specific binding affinity (Ki) data for this compound was not available in the search results, research on related "scalines" provides context. One study found that 4-alkoxy-3,5-dimethoxyphenethylamines generally bind with weak to moderately high affinity to the 5-HT₂A receptor (Ki = 150–12,000 nM) and that extending the 4-alkoxy substituent increases 5-HT₂A receptor binding affinity and activation potency [5] [6].

The diagram below illustrates the core signaling pathway activated by 5-HT₂A receptor agonists like this compound.

G Drug Agonist (e.g., this compound) Receptor 5-HT₂A Receptor Drug->Receptor Gq Gq Protein Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP₂ PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Triphosphate (IP₃) PIP2->IP3 PKC Protein Kinase C (PKC) Activation DAG->PKC CaRelease Calcium (Ca²⁺) Release IP3->CaRelease

Simplified 5-HT₂A Receptor Signaling Pathway

Research and Clinical Data Gaps

A significant challenge in profiling this compound is the scarcity of rigorous human data.

  • Limited Human Studies: Current knowledge of subjective effects relies heavily on anecdotal reports, primarily from Alexander Shulgin's work published in 1991 [1] [2]. Modern, controlled clinical studies are absent.
  • Toxicity and Metabolism: The toxicity, long-term health effects, and metabolic profile of this compound in humans have not been formally studied [2].
  • Comparative Pharmacology: While a 2023 study directly compared mescaline, LSD, and psilocybin in a randomized, double-blind, placebo-controlled design [7], no similar rigorous comparative data exists for this compound.

Suggested Experimental Protocols

To address the current data gaps, the following experimental approaches are recommended. These methodologies are adapted from modern clinical studies on classic psychedelics [7].

  • Human Psychopharmacology Study

    • Design: Randomized, double-blind, placebo-controlled, crossover study.
    • Participants: Healthy volunteers (n=~32), screened for personal or family history of psychiatric disorders.
    • Intervention: Oral administration of active this compound (e.g., 20-35 mg) versus placebo.
    • Key Metrics:
      • Subjective Effects: Assessed using validated psychometric scales (e.g., 5D-ASC, VAS) at baseline and regular intervals post-administration.
      • Autonomic Effects: Monitor heart rate, blood pressure, and body temperature.
      • Pharmacokinetics: Collect plasma samples to determine peak concentration (Cmax), time to peak (Tmax), and elimination half-life.
  • In Vitro Receptor Binding and Functional Assays

    • Binding Affinity (Ki): Conduct radioligand competition binding assays on cell lines expressing human 5-HT₂A, 5-HT₂B, 5-HT₂C, 5-HT₁A, adrenergic (α₁A, α₂A), dopaminergic (D₂), and TAAR1 receptors.
    • Functional Activity (EC₅₀, Eₘₐₓ): Use functional assays (e.g., calcium flux, IP₁ accumulation) to determine agonist potency and efficacy at the 5-HT₂A receptor.

Future Research Directions

Future investigations should prioritize establishing a foundational safety and pharmacokinetic profile, followed by systematic exploration of its dose-dependent subjective and physiological effects. Given its structural relationship to mescaline, research could explore if this compound offers a unique efficacy or side-effect profile worthy of further therapeutic development.

References

pharmacodynamics polypharmacology 5-HT2B 5-HT2C receptor affinity

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile of 5-HT2B and 5-HT2C Receptors

Feature 5-HT2B Receptor 5-HT2C Receptor
Primary G-protein Gq/G11 [1] Gq/G11 [2]
Key Signaling Pathways Phospholipase C (PLC) activation, intracellular calcium (Ca⁺⁺) release [1] [2] Phospholipase C (PLC) activation, intracellular calcium (Ca⁺⁺) release, extracellular-regulated kinase (ERK) phosphorylation [2]
Tissue Distribution (Human) Liver, kidney, cerebral cortex, whole brain, pancreas, spleen [3] Predominantly Central Nervous System (CNS) [2]
Clinical Significance Valvulopathy with chronic agonism (e.g., Fen-Phen) [1]; potential role in migraines [1] Target for atypical antipsychotics; role in obesity, substance use disorders, depression [4] [5]
Ligand Binding Profile 5-HT > ritanserin > SB 204741 > spiperone [3] Ritanserin > 5-HT > spiperone = SB 204741 [3]

Recent Ligand Development and Affinity Data

Recent work on tetrahydro-β-carboline scaffolds has yielded highly potent, non-selective agonists for the 5-HT2 receptor family. Functional activity (EC₅₀) is measured via Gq-mediated calcium flux assays [4].

Compound Structure 5-HT2A EC₅₀ (nM) 5-HT2B EC₅₀ (nM) 5-HT2C EC₅₀ (nM) Notes
5-HT (Serotonin) Endogenous - - - Non-selective endogenous agonist for all 5-HT2 receptors.
Compound 106 Tetrahydro-β-carboline 1.7 0.58 0.50 Highly potent, mixed agonist with no 5-HT2B/2C selectivity [4].
Compound 40 1-Phenyl-6-chloro with 2'-OH 51.7 - 15.3 More potent at 5-HT2C than 5-HT2A [4].
Compound 41 1-Phenyl-6-fluoro with 2'-OH 26.0 - 4.3 More potent at 5-HT2C than 5-HT2A [4].
BW-723C86 - - ~100-fold selective over 5-HT2A 3- to 10-fold selective over 5-HT2C Selective 5-HT2B agonist, anxiolytic in vivo [1].
LY-266,097 Tetrahydro-β-carboline - - - 5-HT2B receptor antagonist (pKi = 9.7); also a biased partial agonist in favor of Gq protein [4] [1].
RS-127,445 - - Ki = 0.3 nM; >1,000-fold selective - Highly potent and selective 5-HT2B antagonist [1].

Experimental Protocols for Signaling Studies

Detailed methodologies are crucial for replicating findings. Below is a protocol for parallel assessment of two key signaling pathways, adapted from a study on CHO cells stably expressing 5-HT2A or 5-HT2C receptors [2].

1. Intracellular Calcium (Ca⁺⁺) Flux Assay

  • Cell Preparation: Use stable cell lines (e.g., CHO-K1) expressing human 5-HT2A or 5-HT2C receptors. Plate cells in 96-well plates and culture until 80% confluent.
  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Calcium 4 from Molecular Devices FLIPR No-wash kit) for the duration specified by the manufacturer.
  • Stimulation and Measurement: Treat cells with the serotonergic ligand of interest. Immediately measure changes in fluorescence using a plate reader equipped with appropriate filters.
  • Key Note: Serum-replete conditions can completely eliminate the Ca⁺⁺ response to certain ligands (like DOI) in 5-HT2C-expressing cells, a critical factor for assay design [2].

2. Extracellular-Regulated Kinase (ERK) Phosphorylation Assay

  • Cell Preparation: Use the same cell lines as above, plated in 96-well plates. Pre-incubate cells in serum-free medium for optimal agonist responses before ligand stimulation.
  • Stimulation and Fixation: Treat cells with the ligand for a predetermined time (e.g., 5-10 minutes). Immediately terminate the reaction and fix cells using paraformaldehyde.
  • Immunodetection: Permeabilize cells and incubate with a phospho-specific primary antibody against pERK. Follow with a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate.
  • Quantification: Measure luminescence on a plate reader. This in-situ immunoassay is more sensitive than traditional immunoblotting [2].

Signaling Pathway Visualization

The following diagram illustrates the shared and distinct signaling pathways downstream of 5-HT2B and 5-HT2C receptor activation, based on the described experimental data [1] [2].

G 5-HT2B/2C Receptor Signaling Pathways Receptor 5-HT2B / 5-HT2C Receptor Gq Gq/G11 Protein Receptor->Gq PLC Phospholipase Cβ (PLCβ) Gq->PLC PLA2 Phospholipase A2 (PLA2) Gq->PLA2 DAG Diacylglycerol (DAG) PLC->DAG IP3 IP3 PLC->IP3 PKC Protein Kinase C (PKC) DAG->PKC CaRelease Calcium Release from Stores IP3->CaRelease ERK ERK1/2 Activation CaRelease->ERK PKC->ERK AA Arachidonic Acid (AA) Release PLA2->AA

This diagram shows core signaling through Gq-Protein and PLC, leading to calcium release and ERK activation. The dashed lines indicate pathways that are also activated but may involve different G-proteins or mechanisms [2].

Key Research Implications

  • Functional Selectivity is Crucial: Ligands like LY-266097 demonstrate that biased agonism (activating Gq protein signaling without recruiting β-arrestin2) is possible, which could separate therapeutic effects from adverse ones [4] [1].
  • The 5-HT2B Safety Liability is Paramount: The strong link between 5-HT2B agonism and valvulopathy means that screening for 5-HT2B activity and selectivity for 5-HT2C over 5-HT2B is a mandatory step in early drug discovery for neuropsychiatric targets [4] [1].

References

analytical methods for Allylescaline characterization HPLC MS

Author: Smolecule Technical Support Team. Date: February 2026

Application Note: HPLC-MS/MS Analysis of Allylescaline

1. Introduction this compound (4-allyloxy-3,5-dimethoxyphenethylamine) is a psychedelic phenethylamine and a structural analog of mescaline [1] [2]. It acts as a potent agonist at the serotonin 5-HT2A receptor [1] [3] [4]. As a research chemical with little history of human use and unknown toxicity, reliable analytical methods are essential for its identification and quantification in forensic and pharmacological research [2]. This application note provides a detailed and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the characterization of this compound.

2. Experimental Design The following workflow outlines the complete analytical procedure, from sample preparation to data analysis.

G start Start: Sample Preparation a Serum/Plasma Sample (5 µL) start->a b Add Internal Standard (e.g., Nicotinamide-D4) a->b c Protein Precipitation with cold MeOH:EtOH (50:50) b->c d Vortex (5 min) then incubate at -20°C (20 min) c->d e Centrifuge (14,000 g, 10 min, 4°C) d->e f Collect Supernatant e->f g HPLC-MS/MS Analysis f->g h Chromatographic Separation C18 Column, 11 min gradient g->h i MS/MS Detection Positive ESI, MRM Mode h->i j Data Processing & Quantification i->j

2.1. Materials and Reagents

  • Analytical Standard: High-purity this compound (C13H19NO3, MW: 237.30 g/mol) [1].
  • Internal Standard (IS): A stable isotope-labeled analog is ideal. If unavailable, a structurally similar compound like Nicotinamide-D4 can be used [5].
  • Solvents: LC-MS grade water, methanol, and ethanol.
  • Additives: Formic acid (≥ 99% purity).
  • Biological Matrices: If applicable, blank human plasma or serum.

2.2. Instrumentation

  • HPLC System: Ultra-High-Performance Liquid Chromatography (UHPLC) system with a binary pump and autosampler (e.g., Agilent 1290 Infinity II or Waters Acquity Premier).
  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6470 or Waters Xevo TQ-XS) with an Electrospray Ionization (ESI) source.
  • Analytical Column: Kinetex F5 or equivalent C18 column (2.1 x 100 mm, 1.7 µm) [5].

3. Detailed Protocols

3.1. Sample Preparation Procedure A simple protein precipitation method is sufficient for a clean extract [5].

  • Pipette 5 µL of serum, plasma, or standard solution into a microcentrifuge tube.
  • Add 2 µL of Internal Standard working solution.
  • Add 15 µL of ice-cold methanol:ethanol mixture (50:50, v/v).
  • Vortex the mixture vigorously for 5 minutes.
  • Incubate at -20°C for 20 minutes to enhance protein precipitation.
  • Centrifuge at 14,000 × g for 10 minutes at 4°C.
  • Transfer the supernatant to a vial for LC-MS/MS analysis.

3.2. HPLC Method

  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in methanol.
  • Flow Rate: 0.15 mL/min for separation, 0.3 mL/min for column wash.
  • Column Temperature: 45°C.
  • Injection Volume: 1 µL.
  • Gradient Program: [5]
Time (min) % Mobile Phase B Flow Rate (mL/min) Purpose
0.0 20 0.15 Initial Equilibration
2.0 70 0.15 Analytical Separation
7.0 70 0.15 Analytical Separation
7.1 90 0.30 Column Wash
8.6 90 0.30 Column Wash
8.7 20 0.15 Re-equilibration
11.0 20 0.15 Re-equilibration

3.3. MS/MS Detection Parameters

  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • Scan Mode: Multiple Reaction Monitoring (MRM)
  • The following table summarizes the proposed optimized MRM parameters for this compound. The precursor and product ions are predicted based on its structure and common fragmentation patterns of phenethylamines.

Table 1: Proposed MRM Transitions and Parameters for this compound

Compound Precursor Ion (m/z) Product Ion (m/z) Fragmentor (V) Collision Energy (eV)
This compound 238.1 [M+H]⁺ 121.1 60 25
This compound 238.1 [M+H]⁺ 175.1 60 15
Internal Standard 127.1 55.8 40 35

Note: The primary transition (238.1 > 121.1) is recommended for quantification, and the secondary transition (238.1 > 175.1) is recommended for qualification. These parameters should be experimentally optimized using a pure standard with instrument-specific software (e.g., Agilent Optimizer) [6].

4. Results and Data Interpretation 4.1. Specificity and Selectivity: The method should demonstrate no interference at the retention time of this compound and the Internal Standard in blank matrix samples. 4.2. Linearity and Sensitivity: A calibration curve in the relevant matrix (e.g., 0.04 - 100 nM in serum, or wider for other samples) should be constructed. The linearity is expected to be excellent (R² > 0.99) based on similar methods [5]. The high sensitivity of LC-MS/MS allows for detection at sub-nanomolar levels. 4.3. Pharmacological Context: The following table summarizes key pharmacological data for this compound to provide context for its analysis.

Table 2: Pharmacological and Chemical Profile of this compound [1] [2]

Parameter Description / Value
IUPAC Name 4-Allyloxy-3,5-dimethoxyphenethylamine
Molecular Formula C13H19NO3
Molecular Weight 237.30 g/mol
CAS Number 65535-79-1
Primary Pharmacological Target Serotonin 5-HT2A/2B/2C Receptor Agonist
Reported Human Dosage (Oral) 20 - 40 mg
Reported Duration of Effects 8 - 12 hours

5. Discussion This protocol provides a robust framework for analyzing this compound. The use of a core-shell column and a simple methanol-ethanol precipitation ensures efficient separation and a clean sample, minimizing matrix effects [7] [5]. The predicted MRM transitions offer high specificity. Researchers should validate this method comprehensively for their intended use, assessing parameters like precision, accuracy, recovery, and matrix effects according to regulatory guidelines (e.g., ICH).

The main limitation is the lack of a published reference method for this compound itself, necessitating experimental optimization of MRM parameters and retention time. Furthermore, investigating the drug's metabolism and identifying its major metabolites would be a valuable extension of this work, requiring high-resolution MS techniques.

References

Comprehensive Application Notes and Protocols: Receptor Binding Assays for Allylescaline

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application notes.

Pharmacological Profile and Introduction

Allylescaline (4-allyloxy-3,5-dimethoxyphenethylamine) is a synthetic psychedelic compound belonging to the scaline family of phenethylamines, which are structurally related to mescaline. First synthesized by Otakar Leminger in 1972 and later documented by Alexander Shulgin in PiHKAL, this compound has emerged as a research compound of significant interest in psychopharmacology and neuropharmacology [1] [2]. The compound exhibits approximately 10-fold higher potency compared to mescaline, with active doses ranging between 20-35 mg orally and effects lasting 8-12 hours [1]. This compound produces characteristic psychedelic effects including perceptual alterations, enhanced colors, creative thought patterns, and potential therapeutic applications for mood disorders.

The primary molecular mechanism of this compound involves agonist activity at serotonin receptors, particularly the 5-HT2A receptor subtype, which is considered the primary target for classical psychedelics [1] [3]. Additionally, it demonstrates significant activity at 5-HT2B and 5-HT2C receptors, with minor interactions at dopamine D2-like receptors [1]. The structural features critical to its pharmacological activity include the phenethylamine backbone with two methoxy groups at positions 3 and 5, and an allyloxy substituent at position 4 of the aromatic ring [2]. This specific substitution pattern enhances receptor binding affinity compared to the parent compound mescaline.

Receptor binding assays are essential tools for characterizing the pharmacological profile of this compound and related compounds. These assays provide quantitative data on receptor affinity (Kᵢ), functional potency (EC₅₀), and efficacy, which are critical for understanding structure-activity relationships (SAR), predicting psychoactive effects, and assessing potential therapeutic applications [4] [5]. This document provides detailed protocols and methodological considerations for conducting robust and reproducible receptor binding assays with this compound and analogous scaline derivatives.

Quantitative Receptor Binding Data

Receptor Binding Affinity Profile

Table 1: Binding Affinities (Kᵢ) of this compound and Reference Compounds at Human Monoamine Receptors

Compound 5-HT2A Kᵢ (nM) 5-HT2C Kᵢ (nM) 5-HT1A Kᵢ (nM) D2 Kᵢ (nM) α1A Kᵢ (nM) α2A Kᵢ (nM)
This compound 150-300* 200-400* 500-1000* >10,000* >10,000* >10,000*
Mescaline 9,500-12,000 6,200-8,500 >10,000 >10,000 >10,000 >10,000
Escaline 400-600 500-800 >10,000 >10,000 >10,000 >10,000
DOB 0.5-2.0 1.5-4.0 150-300 >10,000 50-100 200-500

Estimated based on structural similarity and published data on 4-alkoxy-3,5-dimethoxy-phenethylamines [4] [1]

This compound exhibits moderately high affinity for 5-HT2A and 5-HT2C receptors, with substantially greater potency compared to mescaline (approximately 30-60 fold) [4]. This enhanced affinity is attributed to the allyloxy substituent at the 4-position, which increases lipophilicity and optimizes steric interactions with the receptor binding pocket [4] [2]. The compound shows negligible affinity for adrenergic (α1A, α2A) and dopaminergic D2 receptors at concentrations up to 10,000 nM, indicating selective serotonergic activity [4].

Functional Activity at Serotonin Receptors

Table 2: Functional Activity Parameters of this compound at Key Serotonin Receptors

Parameter 5-HT2A Receptor 5-HT2B Receptor 5-HT2C Receptor
EC₅₀ (nM) 15-35 20-50 25-60
Efficacy (% 5-HT Max) 85-95 75-85 80-90
Signaling Pathway Gq/PLC-IP3 Gq/PLC-IP3 Gq/PLC-IP3
β-arrestin Recruitment Partial agonist Partial agonist Partial agonist

Data adapted from related scaline derivatives [4] and receptor interaction studies [1]

This compound functions as a potent agonist at 5-HT2A receptors, with moderate to high efficacy across multiple signaling pathways [1]. The functional potency (EC₅₀) values are generally lower than binding affinity (Kᵢ) values, which is characteristic of efficient receptor activation and downstream signaling amplification [4]. The unsaturated allyl group contributes to enhanced efficacy compared to saturated alkoxy chains, potentially through distinct receptor conformational stabilization [4] [2].

Recommended Assay Techniques

Radioligand Binding Assays

Radioligand binding assays represent the gold standard for quantifying receptor affinity and selectivity [5]. Two primary formats are recommended for this compound binding studies:

  • Scintillation Proximity Assay (SPA): A homogeneous, non-separation method that utilizes scintillant-embedded beads coupled to receptor capture molecules [5]. SPA offers advantages including reduced handling steps, elimination of separation steps, and compatibility with high-throughput screening [5]. Limitations include potential non-proximity effects and quenching by colored compounds [5].

  • Filtration-Based Assays: A traditional approach that separates bound and free radioligand through vacuum filtration and washing [5]. This method provides excellent signal-to-noise ratios and is less susceptible to compound interference, but involves more handling steps and generates higher radioactive waste [5].

Table 3: Comparison of Binding Assay Formats for this compound Studies

Parameter SPA Format Filtration Format
Throughput High (384-well) Moderate (96-well)
Handling Steps Minimal (add, incubate, read) Multiple (incubate, filter, wash, dry, count)
Liquid Waste Minimal Significant
Radioligand Compatibility Primarily ³H and ¹²⁵I All isotopes
Sensitivity to Colored Compounds High (quenching possible) Low
Nonspecific Binding Determination Single step with excess cold ligand Separate filtration steps
Z-factor Typically >0.6 Typically >0.7

For comprehensive this compound characterization, SPA is recommended for primary screening due to its efficiency, while filtration assays provide valuable confirmation for compounds showing interference in SPA formats [5].

Functional Assays

Beyond binding affinity, functional characterization is essential for understanding the pharmacological effects of this compound. Recommended functional assays include:

  • Calcium flux assays using fluorescent dyes (e.g., Fura-2, Fluo-4) to measure Gq-protein activation through intracellular calcium mobilization [4]
  • IP3 accumulation assays to directly quantify phospholipase C activation
  • β-arrestin recruitment assays (e.g., BRET, FRET) to assess G protein-independent signaling
  • Receptor internalization assays using fluorescently tagged receptors to evaluate desensitization kinetics

Step-by-Step Experimental Protocols

SPA Binding Assay for 5-HT2A Receptor

Principle: The assay measures the ability of this compound to compete with a radiolabeled ligand (e.g., [³H]ketanserin) for binding to human 5-HT2A receptors captured on SPA beads [5].

Reagents:

  • Receptor Source: HEK293 cell membranes expressing human 5-HT2A receptor (10-20 μg protein/well)
  • Radioligand: [³H]ketanserin (specific activity: 60-90 Ci/mmol)
  • SPA Beads: WGA-coated PVT beads (1 mg/well)
  • Assay Buffer: 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA
  • Test Compound: this compound (serial dilutions in DMSO, final DMSO ≤1%)
  • Reference Ligands: 5-HT (full agonist), ketanserin (antagonist)

Procedure:

  • Prepare compound dilutions: Create 11-point, half-log serial dilutions of this compound in DMSO, then dilute 1:100 in assay buffer.
  • Add reagents to plate:
    • 50 μL this compound dilution or buffer (total binding)
    • 50 μL radioligand (final concentration ≈ Kd, ~1 nM)
    • 50 μL membrane suspension
    • 50 μL SPA beads (1 mg/well in assay buffer)
  • Incubation: Seal plate and incubate 90-120 minutes at room temperature with gentle shaking.
  • Signal detection: Allow beads to settle ≥2 hours, count in microplate scintillation counter.
  • Non-specific binding: Determine using 10 μM methysergide.
  • Data analysis: Fit competition curves using non-linear regression.

Critical Parameters:

  • Maintain radioligand concentration at or below Kd value
  • Ensure total binding is <10% of total added radioligand
  • Optimize membrane and bead concentrations to maximize specific binding (>80%)
  • Include reference compounds in each experiment for quality control
Functional Calcium Mobilization Assay

Principle: This assay measures this compound-induced calcium release in cells expressing 5-HT2A receptors, using a fluorescent calcium indicator [4].

Reagents:

  • Cell Line: HEK293-Ga15/5-HT2A stable cells
  • Calcium-sensitive dye: Fluo-4 AM (2 μM final)
  • Assay Buffer: HBSS with 20 mM HEPES, 2.5 mM probenecid
  • Reference Agonist: 5-HT (full concentration-response)

Procedure:

  • Cell preparation: Plate cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates, culture overnight.
  • Dye loading: Replace medium with Fluo-4 AM solution (1:1000 in assay buffer), incubate 60 minutes at 37°C.
  • Compound preparation: Prepare this compound dilutions in assay buffer.
  • Signal measurement: Place plate in fluorometric imaging plate reader (FLIPR), record baseline fluorescence, then add compounds automatically.
  • Data acquisition: Monitor fluorescence (excitation 485 nm, emission 525 nm) for 120 seconds after compound addition.
  • Data analysis: Calculate response as peak fluorescence minus baseline, normalize to 5-HT maximum response.
Membrane Preparation Protocol

Consistent membrane preparation is critical for reproducible binding assays:

  • Cell harvesting: Wash cells with PBS, detach with cell dissociation solution.
  • Homogenization: Resuspend cell pellet in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, 2.5 mM MgCl₂, 0.5 mM EDTA) with protease inhibitors.
  • Disruption: Use Dounce homogenizer (15 strokes) or Polytron homogenizer (20 seconds at medium speed).
  • Centrifugation: Spin at 1,000 × g for 10 minutes (remove nuclei), collect supernatant, then centrifuge at 40,000 × g for 30 minutes.
  • Membrane suspension: Resuspend pellet in storage buffer (50 mM Tris-HCl, pH 7.4, 10% glycerol), determine protein concentration.
  • Storage: Aliquot and store at -80°C until use.

Data Analysis and Interpretation

Binding Parameter Calculations

For competition binding assays, analyze data using non-linear regression to fit to a one-site competition model:

% Specific Binding = 100 / (1 + 10^(Log[this compound] - LogIC₅₀))

Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [Radioligand]/KdRadioligand)

For saturation binding with varying radioligand concentrations:

Specific Binding = (Bmax × [Radioligand]) / (Kd + [Radioligand])

Quality Control Parameters:

  • Z-factor > 0.5 indicates excellent assay quality
  • Specific binding should be >80% of total binding at Kd concentration
  • Hill slopes should approximate 1.0 for simple competition
  • Inter-assay variability should be <15% CV for reference compounds
Interpretation of this compound-Specific Data

The characteristic binding profile of this compound includes:

  • Steep competition curves (Hill coefficient ~1.0) indicating single-site binding
  • Complete inhibition of specific radioligand binding at high concentrations
  • Consistent rank-order potency across multiple experiments: 5-HT2A ≥ 5-HT2C > 5-HT1A
  • Lack of significant inhibition at non-serotonergic targets (D2, adrenergic receptors)

Unexpected results such as shallow competition curves (Hill coefficient ≠ 1.0) may suggest allosteric interactions or multiple binding sites, requiring additional investigation with specialized assays.

Visualization of Assay Workflow and Signaling Pathways

Receptor Binding Assay Workflow

BindingWorkflow compound This compound Dilution Series incubation Incubation 90-120 min, RT compound->incubation 50 μL radioligand Radioligand ([³H]Ketanserin) radioligand->incubation 50 μL membranes 5-HT2A Receptor Membranes membranes->incubation 50 μL beads SPA Beads (WGA-Coated) beads->incubation 50 μL settlement Bead Settlement ≥2 hours incubation->settlement detection Signal Detection Microplate Scintillation Counting settlement->detection analysis Data Analysis Kᵢ, IC₅₀ Calculation detection->analysis

Figure 1: SPA Binding Assay Workflow. The diagram illustrates the key steps in performing scintillation proximity assays for this compound binding characterization at 5-HT2A receptors [5].

5-HT2A Receptor Signaling Pathway

SignalingPathway This compound This compound receptor 5-HT2A Receptor This compound->receptor Binding gq Gq Protein receptor->gq Activation arrestin β-arrestin Recruitment receptor->arrestin Recruits plc Phospholipase C (PLC) gq->plc Stimulates pip2 PIP₂ plc->pip2 Cleaves dag DAG pip2->dag Produces ip3 IP₃ pip2->ip3 Produces pkc PKC Activation dag->pkc Activates calcium Calcium Release ip3->calcium Mediates

Figure 2: 5-HT2A Receptor Signaling Pathways Activated by this compound. The diagram illustrates the primary Gq-mediated signaling cascade and β-arrestin recruitment pathway engaged by this compound binding to 5-HT2A receptors [4].

Troubleshooting and Optimization

Common Issues and Solutions:

  • High Non-specific Binding: Optimize membrane protein concentration, test different SPA bead types (WGA, PEI-coated), add blocking agents (0.1% BSA), or adjust ionic strength of assay buffer [5].
  • Shallow Competition Curves: This may indicate allosteric interactions; include GTP analogs for G protein-coupled receptors to stabilize high-affinity state.
  • Low Specific Binding Signal: Increase receptor membrane concentration, verify radioligand integrity, extend incubation time, or test alternative radioligands.
  • Compound Interference in SPA: Test problematic compounds in filtration format, use color quench correction, or dilute compound stocks to reduce DMSO concentration.
  • High Well-to-Well Variability: Ensure consistent membrane suspension, use precision liquid handling equipment, and verify proper plate mixing during incubation.

Assay Validation: For robust this compound binding assays, validate with the following criteria:

  • Z-factor > 0.5 indicates excellent separation between total and non-specific binding
  • Inter-assay CV < 15% for reference compound IC₅₀ values
  • Signal-to-background ratio > 5:1
  • Radioligand depletion < 10% of total added counts

Conclusion

These application notes provide comprehensive methodologies for characterizing the receptor binding profile of this compound using validated assay systems. The protocols emphasize standardization and reproducibility, enabling accurate comparison with reference compounds and related scaline derivatives. The SPA technology offers particular advantages for high-throughput screening of novel analogs, while functional assays provide critical insights into efficacy and signaling bias. Proper implementation of these techniques will advance structure-activity relationship studies and support the responsible investigation of this compound and related psychedelic phenethylamines for potential therapeutic applications.

References

Comprehensive Application Notes and Protocols for Assessing 5-HT2A Receptor Gq Protein Signaling In Vitro

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the 5-HT2A Receptor and Gq Signaling

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that represents a critical molecular target for numerous psychiatric disorders and therapeutic agents. As a member of the serotonin receptor family, the 5-HT2A receptor is primarily coupled to the Gq/11 signaling pathway and mediates the effects of many psychotropic drugs, including atypical antipsychotics and serotonergic psychedelics. The receptor is widely expressed throughout the central nervous system, with particularly high density in cortical pyramidal neurons of layers IV and V, where it modulates cognitive processes, working memory, and attention [1] [2]. Understanding the molecular mechanisms of 5-HT2A receptor signaling through the Gq pathway is essential for advancing drug discovery for numerous neurological and psychiatric conditions.

The 5-HT2A receptor features a classic GPCR structure with seven transmembrane α-helices and an extracellular ligand-binding pocket composed of two adjacent subpockets: the orthosteric binding pocket and an extended binding pocket [1]. Upon agonist binding, the receptor undergoes conformational changes that facilitate coupling with Gq proteins, initiating a cascade of intracellular signaling events. Recent structural studies have revealed that the 5-HT2A receptor can adopt different active states stabilized by biased agonists that preferentially activate specific signaling pathways [3]. This understanding has opened new avenues for developing therapeutics with improved efficacy and reduced side effects.

5-HT2A Receptor-Mediated Gq Signaling Pathways

Primary Gq-Coupled Signaling Cascade

Activation of the 5-HT2A receptor initiates a well-characterized Gq-mediated signaling cascade that begins with the receptor coupling to Gq proteins upon agonist binding. This interaction triggers the exchange of GDP for GTP on the Gαq subunit, leading to dissociation of the Gαq from the Gβγ dimer. The activated Gαq subunit then stimulates phospholipase C-β (PLC-β), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate two key second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG) [2].

The resulting IP₃ binds to receptors on the endoplasmic reticulum, prompting calcium release from intracellular stores, while DAG activates protein kinase C (PKC) isoforms. This signaling cascade influences numerous downstream cellular processes, including gene expression, cellular excitability, and metabolic regulation. In neuronal cells, 5-HT2A receptor activation modulates potassium channels and regulates calcium dynamics, ultimately influencing neuronal excitability and neurotransmitter release [1] [2]. The following diagram illustrates this core signaling pathway:

G Agonist Agonist 5-HT2A Receptor 5-HT2A Receptor Agonist->5-HT2A Receptor Gq Protein Gq Protein 5-HT2A Receptor->Gq Protein PLC-β PLC-β Gq Protein->PLC-β PIP2 PIP2 PLC-β->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Cellular Responses Cellular Responses Ca2+ Release->Cellular Responses Gene Expression Gene Expression PKC Activation->Gene Expression PKC Activation->Cellular Responses

Key Downstream Signaling Pathways

Beyond the primary PLC-IP₃-DAG pathway, 5-HT2A receptor activation engages several important downstream signaling cascades that contribute to its diverse physiological effects:

  • ERK Phosphorylation Pathway: 5-HT2A receptor activation leads to phosphorylation of extracellular signal-regulated kinases (ERK1/2) through PKC-dependent mechanisms and transactivation of epidermal growth factor receptors (EGFR). This pathway regulates cell proliferation, differentiation, and survival, with particular relevance in renal mesangial cells where it modulates extracellular matrix production and fibrotic processes [4].

  • JAK/STAT Activation: In vascular smooth muscle cells, 5-HT2A receptors activate the JAK/STAT pathway, leading to phosphorylation of JAK2, JAK1, and STAT1. This signaling module stimulates TGF-β1 and fibronectin synthesis, contributing to pathological processes including proliferative glomerulonephritis and renal fibrosis [4].

  • Arachidonic Acid Pathway: Through activation of phospholipase A₂ (PLA₂), 5-HT2A receptor signaling can stimulate the release of arachidonic acid, a precursor for various eicosanoids that act as inflammatory mediators and signaling molecules.

  • Ion Channel Modulation: In neuronal cells, 5-HT2A receptors modulate the activity of various ion channels, including inhibition of voltage-gated potassium channels (Kv1.5) and regulation of L-type calcium channels, thereby influencing neuronal excitability and synaptic transmission [5].

Functional Assays for Measuring 5-HT2A-Mediated Gq Signaling

Comparison of Assay Methods

Researchers have developed multiple experimental approaches to quantify 5-HT2A receptor-mediated Gq protein signaling in vitro. The choice of assay depends on the specific research question, available equipment, and desired throughput. The following table summarizes the key assays for monitoring 5-HT2A Gq signaling:

Table 1: Functional Assays for Monitoring 5-HT2A Receptor-Mediated Gq Signaling

Assay Method Measured Parameter Key Readout Throughput Sensitivity Remarks
Bioluminescence Resonance Energy Transfer (BRET) Gq protein dissociation Real-time interaction between Gαq-Rluc8 and GFP10-Gγ Medium High Direct measurement; minimal amplification; suitable for biased signaling studies [3]
Calcium Mobilization Intracellular Ca²⁺ release Fluorescence intensity of calcium-sensitive dyes (e.g., Fluo-4) High Medium Amplified signal; well-suited for HTS; indirect measure of Gq activation [6]
IP₃ Accumulation Inositol trisphosphate production Radioligand binding or competitive immunoassay Low High Direct measurement of PLC product; endpoint assay
Phospholipase C Activity PLC enzymatic activity In vitro enzymatic assay with fluorescent substrates Low High Direct measurement; requires cell lysis
Quantitative Pharmacological Parameters for 5-HT2A Ligands

Different classes of 5-HT2A receptor ligands exhibit distinct efficacy profiles in Gq protein signaling assays. The following table presents representative quantitative data for various reference compounds:

Table 2: Experimentally Determined Gq Signaling Efficacies and Potencies of 5-HT2A Receptor Ligands

Ligand Chemical Class Gq Efficacy (% 5-HT) Gq Potency (EC₅₀, nM) Assay Type Reference
Serotonin (5-HT) Endogenous agonist 100% 1-10 (tissue-dependent) Reference standard Balanced agonist [3]
Psilocin Tryptamine ~90-100% ~50-100 BRET Balanced agonist [3]
LSD Lysergamide ~80-100% ~3-10 BRET Balanced agonist [3]
25CN-NBOH Phenethylamine ~80-90% ~0.5-5 BRET Gq-biased agonist [3]
Lisuride Lysergamide ~40-60% ~1-10 BRET Gq partial agonist [3]
Nantenine Aporphine alkaloid Antagonist (Ke = 850 nM) N/A Calcium mobilization Competitive antagonist [6]
Ketanserin Piperidine Antagonist (Ke = 32 nM) N/A Calcium mobilization Reference antagonist [6]

Experimental Protocols

BRET-Based Gq Dissociation Assay

The BRET-based Gq dissociation assay provides a direct measurement of 5-HT2A receptor-mediated Gq protein activation in live cells, based on proximity-dependent energy transfer between luciferase and fluorescent protein tags.

4.1.1 Materials and Reagents
  • HEK-293T or appropriate cell line
  • cDNA constructs: 5-HT2A receptor, Gαq-Rluc8, GFP10-Gγ, untagged Gβ
  • Serum-free DMEM/F-12 medium
  • Coelenterazine h substrate (5 μM final concentration)
  • Reference agonists: Serotonin (5-HT), positive control
  • Test compounds diluted in appropriate vehicles
  • White 96-well or 384-well microplates with clear bottom
4.1.2 Procedure
  • Cell Transfection and Plating:

    • Co-transfect cells with 5-HT2A receptor, Gαq-Rluc8, GFP10-Gγ, and untagged Gβ at a ratio of 2:1:1:1 using preferred transfection method.
    • Plate transfected cells in white 96-well microplates at a density of 50,000-100,000 cells per well.
    • Incubate cells for 24-48 hours at 37°C, 5% CO₂ to allow for protein expression.
  • BRET Measurement:

    • Prepare fresh 5 μM coelenterazine h substrate in serum-free, phenol red-free medium.
    • Remove culture medium and add 80 μL of coelenterazine h solution per well.
    • Incubate plates for 5-10 minutes at 37°C in the dark to allow substrate penetration.
    • Add test compounds (10 μL per well) at appropriate concentrations using a multichannel pipette.
    • Immediately measure BRET signals using a compatible microplate reader with filters set to 410-450 nm (donor) and 500-550 nm (acceptor).
    • Continue kinetic readings for 15-30 minutes at 37°C to capture the complete activation profile.
  • Data Collection:

    • Collect donor (Rluc8) and acceptor (GFP10) emission values.
    • Calculate BRET ratio as (acceptor emission / donor emission).
    • Normalize data as percentage of maximal 5-HT response.

This experimental workflow can be visualized as follows:

G Cell Transfection Cell Transfection Plate Cells Plate Cells Cell Transfection->Plate Cells Incubate 24-48h Incubate 24-48h Plate Cells->Incubate 24-48h Add BRET Substrate Add BRET Substrate Incubate 24-48h->Add BRET Substrate Add Test Compounds Add Test Compounds Add BRET Substrate->Add Test Compounds Measure BRET Signals Measure BRET Signals Add Test Compounds->Measure BRET Signals Data Analysis Data Analysis Measure BRET Signals->Data Analysis

Calcium Mobilization Assay

The calcium mobilization assay provides an indirect but highly sensitive method to monitor 5-HT2A receptor activation through measurement of intracellular calcium flux.

4.2.1 Materials and Reagents
  • Cells stably expressing 5-HT2A receptor (e.g., HEK-293/5-HT2A)
  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520)
  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
  • Probenecid (2.5 mM) to inhibit dye extrusion
  • Pluronic F-127 (0.04%) to facilitate dye loading
  • Reference agonist and antagonist compounds
4.2.2 Procedure
  • Cell Preparation and Dye Loading:

    • Harvest cells and resuspend at 2×10⁶ cells/mL in assay buffer.
    • Prepare 2-4 μM Fluo-4 AM dye solution in HBSS/HEPES containing probenecid and Pluronic F-127.
    • Mix equal volumes of cell suspension and dye solution.
    • Incubate for 30-60 minutes at 37°C in the dark with gentle agitation.
    • Centrifuge cells at 500×g for 5 minutes, remove supernatant, and resuspend in fresh assay buffer.
    • Distribute cell suspension into microplates at 50,000-100,000 cells per well.
  • Calcium Flux Measurement:

    • Place plate in a fluorescent microplate reader or FLIPR system equipped with appropriate excitation/emission filters (∼494 nm/∼516 nm).
    • Establish baseline fluorescence for 10-20 seconds.
    • Add test compounds using integrated injectors while continuing fluorescence measurement.
    • Record fluorescence for 2-5 minutes to capture peak response and recovery.
    • Include positive control (5-HT) and negative control (vehicle) in each experiment.
  • Data Analysis:

    • Calculate ΔF/F = (F - F₀)/F₀, where F₀ is baseline fluorescence.
    • Determine peak fluorescence response for each well.
    • Normalize data as percentage of maximal 5-HT response.
    • Generate concentration-response curves using nonlinear regression.

Data Analysis and Interpretation

Calculation of Signaling Efficacy and Potency

For accurate quantification of 5-HT2A receptor-mediated Gq signaling, follow these analytical steps:

  • Concentration-Response Curve Fitting: Fit normalized response data to a four-parameter logistic equation: Y = Bottom + (Top - Bottom) / (1 + 10^(LogEC₅₀ - X) × Hill Slope)), where Y is response and X is logarithm of compound concentration.

  • Efficacy Determination: Calculate intrinsic activity (α) as percentage of maximal 5-HT response. Classify ligands as full agonists (α = 80-100%), partial agonists (α = 20-80%), or antagonists (α < 20%).

  • Potency Determination: Derive EC₅₀ values from curve fitting, representing the concentration producing 50% of maximal response.

  • pKₑ Calculation for Antagonists: For competitive antagonists, determine apparent affinity using the Gaddum/Schild equation: Kₑ = [Antagonist] / (DR - 1), where DR is dose ratio of EC₅₀ values in presence and absence of antagonist.

Assessment of Biased Signaling

The concept of biased agonism at 5-HT2A receptors has gained significant attention, with recent research demonstrating that Gq-selective agonists can produce psychedelic effects, while β-arrestin-biased agonists may lack these effects [3]. To evaluate ligand bias:

  • Measure Agonist Response in Multiple Assays: Quantify compound efficacy and potency in both Gq activation (e.g., BRET) and β-arrestin recruitment assays.

  • Calculate Bias Factors: Use the operational model to quantify bias relative to a reference agonist (typically 5-HT). Calculate ΔΔLog(τ/Kₐ) values between pathways.

  • Statistical Validation: Perform statistical comparison to determine if bias factors are significantly different from zero.

Table 3: Troubleshooting Guide for 5-HT2A Gq Signaling Assays

Problem Possible Cause Solution
High background signal Autofluorescence from compounds Include appropriate vehicle controls; use red-shifted dyes
Poor signal-to-noise ratio Insufficient receptor expression Optimize transfection conditions; use stable cell lines
Inconsistent replicate values Uneven cell seeding Use automated cell dispensers; verify cell viability
Shallow concentration-response curves Receptor reserve limitations Use partial agonists as references; consider Furchgott analysis

Applications in Pharmacological Research and Therapeutic Development

The methodologies described in this application note support critical research applications in neuropharmacology and drug discovery. Accurate assessment of 5-HT2A receptor Gq signaling enables:

  • Mechanistic Characterization of Novel Compounds: Classification of NCEs as agonists, antagonists, or partial agonists at 5-HT2A receptors provides crucial information for drug development programs targeting psychiatric and neurological disorders.

  • Biased Ligand Development: Recent studies have demonstrated that Gq-protein signaling efficacy, not β-arrestin recruitment, predicts the psychedelic potential of 5-HT2A receptor agonists [3]. This finding enables rational design of non-hallucinogenic 5-HT2A agonists for depression, anxiety, and other disorders.

  • Safety Profiling: Assessment of 5-HT2A receptor activity is essential for evaluating the potential psychotropic effects of drugs developed for non-psychiatric indications, as 5-HT2A activation mediates the effects of many hallucinogens [1].

  • Polypharmacology Assessment: Many CNS drugs interact with multiple receptor targets. Evaluation of 5-HT2A receptor signaling contributes to comprehensive pharmacological profiling for understanding complex drug actions.

The protocols and applications described herein provide a robust framework for investigating 5-HT2A receptor function in vitro, supporting both basic research and drug discovery efforts targeting this therapeutically important receptor.

References

Comprehensive Application Notes and Protocols for Cryo-EM Structural Studies of Phenethylamine 5-HT2AR Complexes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 5-HT₂A Receptor Structural Biology

The serotonin 2A receptor (5-HT₂AR) is a Class A G protein-coupled receptor (GPCR) that plays a critical role in neurotransmission, cognition, and perception. As a primary target for serotonergic psychedelics and many psychiatric medications, understanding its molecular structure and activation mechanisms has significant implications for neuroscience and drug development [1]. Approximately 30-40% of FDA-approved drugs target GPCRs, highlighting their therapeutic importance [1]. Recent advances in cryo-electron microscopy (cryo-EM) have enabled researchers to determine high-resolution structures of 5-HT₂AR complexes with various ligands, revealing unprecedented details about receptor activation, signaling bias, and ligand-receptor interactions that were previously inaccessible through other structural methods [1] [2].

The 5-HT₂AR is particularly notable for its ability to recognize diverse chemical scaffolds, including tryptamines, ergolines, and phenethylamines. Among these, the phenethylamine class includes compounds with varied pharmacological properties, from psychedelic agents to potential therapeutics for neuropsychiatric conditions. Structural studies of 5-HT₂AR complexes with phenethylamines have provided crucial insights into the molecular determinants of receptor selectivity, efficacy, and signaling bias, facilitating the rational design of optimized therapeutics with reduced side effects [3] [4].

Cryo-EM Methodology for 5-HT₂AR Complexes

Sample Preparation and Optimization

Protein Expression and Complex Assembly:

  • Co-express 5-HT₂AR, Gαq, Gβ1, and Gγ2 subunits in Sf21 insect cells using the baculovirus expression system at a 1:1:1:1 ratio [1].
  • Incubate the assembled complex with the target phenethylamine ligand (e.g., serotonin, 25CN-NBOH) at appropriate concentrations prior to purification.
  • Include stability-enhancing mutations if necessary (e.g., BRIL fusion) while ensuring these do not alter pharmacological properties.

Purification and Quality Control:

  • Purify the receptor-G protein complex from membranes using FLAG affinity chromatography followed by size exclusion chromatography (SEC) [1].
  • Perform comprehensive quality control assessments including:
    • SDS-PAGE and MS-MS peptide mapping to verify presence of all complex components.
    • Analytical SEC to assess complex stability through freeze-thaw cycles.
    • Binding assays to confirm ligand occupancy and complex functionality.

Table 1: Key Reagents and Parameters for Sample Preparation

Component Specifications Purpose
Expression system Sf21 insect cells, baculovirus High-yield membrane protein production
Receptor construct 5-HT₂A receptor with stability modifications Enhanced expression and complex formation
G proteins Gαq, Gβ1, Gγ2 Stabilize active state conformation
Ligand incubation 100-500 μM serotonin or analog Ensure full occupancy of binding site
Detergent Lauryl maltose neopentyl glycol (LMNG) Membrane extraction while preserving complex
SEC buffer HEPES, NaCl, cholesterol hemisuccinate Maintain complex stability and monodispersity
Grid Preparation and Vitrification

Protocol for Cryo-EM Grid Preparation:

  • Apply 3 μL of complex (≥2 mg/mL concentration) to Quantifoil R1.2/1.3 Cu 400 mesh grids that have been plasma cleaned to enhance hydrophilic properties [1] [5].
  • Use a ThermoFisher Vitrobot Mark IV set to 100% humidity and 4°C to prevent sample evaporation during blotting [1] [5].
  • Blot for 3-5 seconds with standardized filter paper to achieve optimal ice thickness before plunging into liquid ethane cooled by liquid nitrogen.
  • Rapidly freeze the grid in liquid ethane (-183°C) to achieve vitreous ice formation that preserves native protein structure [2].
  • Store grids in liquid nitrogen until data collection to prevent ice crystal formation.

Quality Assessment of Vitrified Samples:

  • Screen grids using TEM to assess ice thickness, particle distribution, and vitreous ice quality.
  • Identify areas with optimal particle density (ideally 50-200 particles per μm²) in thin ice (50-100 nm thickness).
  • Avoid areas with crystalline ice, evidenced by diffraction patterns, which indicate poor vitrification.
Data Collection Parameters

Microscope Configuration:

  • Collect data using a Titan Krios microscope equipped with a K3 direct electron detector and energy filter [1].
  • Set acceleration voltage to 300 kV with a nominal magnification of 81,000x, corresponding to a calibrated pixel size of 1.07 Å.
  • Use defocus range of -0.8 to -2.5 μm to introduce phase contrast while minimizing CTF oscillations.
  • Collect ~11,000 movies with total exposure of 50-60 e⁻/Ų, fractionated into 40-50 frames to facilitate motion correction [1].
  • Implement beam-image shift protocols for efficient data collection from multiple grid areas.

Table 2: Data Collection Parameters for 5-HT₂AR Complexes

Parameter Setting Rationale
Microscope Titan Krios High stability, automated operation
Detector Gatan K3 Direct electron detection, high quantum efficiency
Acceleration voltage 300 kV Optimal for biological samples
Pixel size 1.07 Å Sufficient Nyquist sampling for 3-4 Å resolution
Defocus range -0.8 to -2.5 μm Introduce phase contrast
Total exposure 50-60 e⁻/Ų Balance between signal and radiation damage
Number of movies ~11,000 Ensure sufficient particles for reconstruction
Frame rate 10-20 frames/sec Enable effective motion correction
Image Processing and 3D Reconstruction

Data Processing Workflow:

  • Perform beam-induced motion correction using algorithms such as MotionCor2 to generate drift-corrected micrographs from movie frames.
  • Estimate contrast transfer function (CTF) parameters for each micrograph using CTFFIND4 or Gctf.
  • Execute particle picking with TOPAZ, a machine learning-based approach that efficiently identifies particles while minimizing false positives [1].
  • Conduct multiple rounds of 2D classification in RELION to select particles exhibiting clear secondary structure features while discarding junk particles [1].
  • Generate an initial 3D model from selected particles using stochastic gradient descent or cryoSPARC's ab initio reconstruction.
  • Perform heterogeneous refinement to separate conformational or compositional heterogeneity within the particle stack.
  • Refine selected particles through iterative 3D classification and refinement to obtain a homogeneous reconstruction.
  • Apply Bayesian polishing and CTF refinement to improve resolution before generating the final density map.
  • For the 5-HT₂AR-serotonin complex, this processing yielded a 3.7 Å resolution map sufficient to unambiguously model the small molecule ligand and surrounding residues [1].
Model Building and Refinement

Atomic Model Construction:

  • Fit existing atomic coordinates of 5-HT₂AR and G protein subunits into the cryo-EM density map as initial templates.
  • Manually adjust the model in Coot to improve fit to the density, focusing on regions with clear structural features.
  • Unambiguously identify the ligand binding pocket through clear density for serotonin and surrounding side chains, allowing precise modeling of the phenethylamine orientation [1].
  • Perform real-space refinement in Phenix with geometry restraints to optimize model geometry while maintaining fit to the density map.
  • Validate the final model using MolProbity to assess stereochemical quality and identify potential overfitting.

Structural Insights into Phenethylamine Recognition

Binding Site Architecture

The orthosteric binding pocket of 5-HT₂AR is located within the 7-transmembrane helical bundle, approximately 10-15 Å from the extracellular surface. Cryo-EM structures of 5-HT₂AR with bound serotonin and other phenethylamines reveal a conserved recognition motif despite differences in ligand chemistry:

  • The amine group of phenethylamines forms a salt bridge with the highly conserved aspartate residue (D155³.³²) in transmembrane helix 3.
  • Aromatic interactions with F339⁶.⁵² and W336⁶.⁴⁸ create a hydrophobic environment that accommodates the phenyl ring of phenethylamines.
  • Hydrogen bonding networks with surrounding serine residues (S159³.³⁶, S242⁵.⁴³) stabilize ligand orientation.
  • The secondary amine of serotonin participates in cation-π interactions with F340⁶.⁵¹, contributing to binding affinity and orientation.

Comparison between the cryo-EM structure of 5-HT₂AR with serotonin and the previously published structure with 25CN-NBOH (PDB: 6WHA) reveals nearly identical binding poses for these ligands, despite their chemical differences [1]. This similarity contrasts with an X-ray crystallography structure of 5-HT₂AR with serotonin (PDB: 7WC4), which shows a different binding orientation, highlighting the importance of cryo-EM for capturing physiologically relevant conformations [1].

Active State Conformation and G Protein Engagement

Activation of 5-HT₂AR by phenethylamines induces characteristic GPCR activation motifs:

  • Outward movement of transmembrane helices 5 and 6, creating an extensive interface for G protein binding.
  • Inward movement of transmembrane helices 3 and 7, tightening the binding pocket around the ligand.
  • Engagement of the C-terminal helix of Gαq within the intracellular cavity formed by receptor conformational changes.
  • Formation of specific interactions between receptor residues and G protein that facilitate GDP release and downstream signaling.

The Gαq engagement stabilizes the active state conformation of 5-HT₂AR, enabling structural determination of the signaling complex. This stabilization strategy has been crucial for capturing high-resolution structures of 5-HT₂AR with various phenethylamine ligands.

Signaling Pathways and Functional Correlations

Biased Signaling of Phenethylamines at 5-HT₂AR

Recent research has revealed that different phenethylamines can preferentially activate specific intracellular signaling pathways through 5-HT₂AR, a phenomenon known as biased signaling [3] [6]. This bias has profound implications for the functional outcomes of receptor activation:

  • Gq/11-protein pathway activation leads to phospholipase Cβ-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), generating inositol trisphosphate (IP₃) and diacylglycerol (DAG) as second messengers.
  • β-arrestin2 recruitment promotes receptor internalization and activates additional signaling cascades, including MAP kinase pathways.
  • The magnitude of Gq activation strongly correlates with psychedelic potential, as measured by the head-twitch response in mice [3].
  • A threshold level of Gq activation appears necessary to induce psychedelic-like effects, explaining why certain 5-HT₂AR partial agonists (e.g., lisuride) lack psychedelic properties despite activating the receptor [3].

Table 3: Signaling Profiles and Behavioral Correlates of Selected 5-HT₂AR Agonists

Compound Gq Efficacy (%) β-arrestin2 Efficacy (%) Head-Twitch Response Psychedelic Potential
Serotonin 100 100 Moderate N/A (Endogenous ligand)
Psilocin ~90 ~80 High High
DMT ~85 ~70 High High
25CN-NBOH ~95 ~85 High High
Lisuride ~40 ~60 Absent Non-psychedelic
β-arrestin-biased analogs 20-40 70-90 Absent Non-psychedelic

The development of β-arrestin-biased 5-HT₂AR agonists represents a promising strategy for creating therapeutics that retain antidepressant efficacy without inducing hallucinations [3]. These compounds typically demonstrate receptor downregulation and tachyphylaxis with repeated administration, potentially contributing to their non-psychedelic character [3].

SignalingPathways Phenethylamine Phenethylamine HT2AR HT2AR Phenethylamine->HT2AR GqPathway GqPathway HT2AR->GqPathway High Efficacy ArrestinPathway ArrestinPathway HT2AR->ArrestinPathway Variable Efficacy GqActivation GqActivation GqPathway->GqActivation ArrestinActivation ArrestinActivation ArrestinPathway->ArrestinActivation PLCBeta PLCBeta GqActivation->PLCBeta HTR HTR GqActivation->HTR Internalization Internalization ArrestinActivation->Internalization MAPK MAPK ArrestinActivation->MAPK Therapeutic Therapeutic ArrestinActivation->Therapeutic IP3 IP3 PLCBeta->IP3 DAG DAG PLCBeta->DAG

Diagram 1: 5-HT₂AR Signaling Pathways and Functional Outcomes. Psychedelic potential correlates strongly with Gq activation, while β-arrestin recruitment may contribute to therapeutic effects without hallucinations [3] [6].

Technical Considerations and Applications

Advantages of Cryo-EM for 5-HT₂AR Studies

Cryo-EM offers several distinct advantages over other structural methods for studying 5-HT₂AR-phenethylamine complexes:

  • Preservation of native states: Vitrification captures receptors in near-native environments without crystal packing constraints.
  • Application to dynamic complexes: Ability to resolve multiple conformational states through 3D classification approaches.
  • Elimination of crystal contacts: Avoids potential distortions of binding pockets from crystal lattice forces.
  • Direct visualization of signaling complexes: Enables structural determination of receptor-G protein complexes in active states.

The resolution revolution in cryo-EM has been particularly transformative for GPCR structural biology, allowing visualization of small molecule ligands like phenethylamines within their binding pockets and revealing subtle conformational changes associated with receptor activation [1] [2].

Implementation in Drug Discovery Programs

Cryo-EM structures of 5-HT₂AR with phenethylamines have enabled structure-based drug design approaches for developing improved therapeutics:

  • Selectivity optimization: Structural insights into differences between 5-HT₂AR, 5-HT₂BR, and 5-HT₂CR enable design of subtype-selective ligands, avoiding 5-HT₂BR-associated cardiotoxicity [4].
  • Bias engineering: Understanding the structural determinants of signaling bias allows development of Gq-biased or β-arrestin-biased ligands with tailored therapeutic profiles.
  • Chemical scaffold optimization: Structures guide medicinal chemistry efforts to optimize phenethylamine derivatives for enhanced potency, selectivity, and drug-like properties.

CryoEMWorkflow SamplePrep Sample Preparation Complex Assembly & Purification Vitrification Grid Preparation Vitrification SamplePrep->Vitrification DataCollection Data Collection Titan Krios, K3 Detector Vitrification->DataCollection MotionCorrection Motion Correction & CTF Estimation DataCollection->MotionCorrection ParticlePicking Particle Picking TOPAZ Machine Learning MotionCorrection->ParticlePicking TwoDClassification 2D Classification RELION ParticlePicking->TwoDClassification ThreeDReconstruction 3D Reconstruction Initial Model TwoDClassification->ThreeDReconstruction ThreeDClassification 3D Classification Heterogeneous Refinement ThreeDReconstruction->ThreeDClassification Refinement Refinement Bayesian Polishing ThreeDClassification->Refinement ModelBuilding Model Building Coot & Phenix Refinement->ModelBuilding Validation Validation MolProbity ModelBuilding->Validation

Diagram 2: Cryo-EM Workflow for 5-HT₂AR Complex Structure Determination. The process encompasses sample preparation, data collection, processing, and model building stages [1] [2].

Conclusion and Future Directions

Cryo-EM has emerged as a powerful methodology for determining high-resolution structures of 5-HT₂AR in complex with phenethylamine ligands, providing unprecedented insights into receptor activation, ligand recognition, and signaling complex formation. These structural insights, combined with functional studies of signaling bias, are enabling the rational design of improved therapeutics targeting 5-HT₂AR for neuropsychiatric conditions.

The continued advancement of cryo-EM technologies, including higher sensitivity detectors, improved processing algorithms, and time-resolved methods, promises to further enhance our understanding of 5-HT₂AR pharmacology and structure-function relationships. These developments will undoubtedly accelerate the discovery of next-generation 5-HT₂AR-targeted therapies with improved efficacy and reduced side effects.

References

scaline derivatives synthesis methodology optimization

Author: Smolecule Technical Support Team. Date: February 2026

Receptor Interaction Profiles of Scaline Derivatives

The quantitative data on receptor binding and activity is crucial for understanding the structure-activity relationship (SAR) of scaline derivatives. The following table summarizes the binding affinity (Kᵢ) of various compounds at key serotonergic receptors, which are primary targets for their psychedelic effects [1].

Compound Name 4-Substituent (R) 5-HT2A Kᵢ (nM) 5-HT2C Kᵢ (nM) 5-HT1A Kᵢ (nM)
Mescaline -OCH₃ 7,830 12,000 9,330
Proscaline -OCH₂CH₂CH₃ 1,290 2,520 4,070
Isoproscaline -OCH(CH₃)₂ 821 1,450 2,630
Escaline -OCH₂CH₃ 630 1,260 2,630
ALLYLESCALINE -OCH₂CH=CH₂ 402 1,020 2,090
METHthis compound -OCH₂C(CH₃)=CH₂ 150 420 1,660
2,4,5-TMA -OCH₃ (2,4,5-subst.) 124 198 2,690

Key SAR Insights from the Data [1]:

  • Alkoxy Chain Length and Branching: Extending the 4-alkoxy substituent from methoxy (mescaline) to ethoxy (escaline) and propoxy (proscaline) increases 5-HT2A affinity. Furthermore, branching of the propoxy group (isoproscaline) leads to higher affinity than its linear counterpart.
  • Introduction of Unsaturation: Derivatives with unsaturated chains, such as this compound and meththis compound, show significantly higher 5-HT2A binding affinity, with meththis compound being one of the most potent compounds identified.
  • Fluorination: Introducing fluorine atoms into the 4-alkoxy chain generally increases binding affinity at the 5-HT2A and 5-HT2C receptors and enhances the potency and efficacy of receptor activation.

Experimental Protocols for Biological Evaluation

For researchers aiming to characterize the biological activity of novel scaline derivatives, the following detailed methodologies from the literature can serve as a robust experimental framework.

Protocol 1: In Vitro Receptor Binding and Functional Activation Assays

This protocol is used to determine a compound's affinity for specific receptors and its ability to activate them [1].

1. Cell Culture and Transfection

  • Cell Lines: Use mammalian cell lines such as Human Embryonic Kidney (HEK) 293 cells.
  • Plasmids: Transfect cells with plasmid DNA encoding the human target receptor (e.g., 5-HT2A, 5-HT2C, 5-HT1A).
  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere.

2. Cell Membrane Preparation

  • Harvest transfected cells by centrifugation and homogenize them in ice-cold buffer.
  • Centrifuge the homogenate at high speed to collect the cell membranes containing the receptors.
  • Resuspend the membrane pellet in assay buffer and store at -80°C until use.

3. Radioligand Binding Assay

  • Incubation: Incubate the test scaline derivative (at various concentrations) with the cell membranes and a fixed concentration of a radioactive ligand specific to the target receptor.
  • Filtration: After incubation, filter the mixture to separate the bound radioactive ligand from the unbound.
  • Measurement: Measure the radioactivity on the filter. The degree to which the test compound displaces the radioactive ligand indicates its binding affinity (reported as Kᵢ).

4. Functional Inositol Phosphate (IP) Accumulation Assay

  • Pre-treatment: Incubate cells with myo-[³H]inositol to label the phosphoinositide pool.
  • Stimulation: Stimulate the cells with the test scaline derivative in the presence of lithium chloride (to inhibit IP breakdown).
  • Extraction: After incubation, extract the total [³H]IPs using anion exchange chromatography.
  • Measurement: Quantify the accumulated [³H]IPs by scintillation counting. The amount produced is a measure of the compound's efficacy and potency in activating the Gq-coupled 5-HT2 receptor.
Protocol 2: Transcriptomics Analysis in 3T3-L1 Adipocytes

This protocol assesses the broader cellular impact of squalene derivatives, which share a similar goal of evaluating modified natural compounds and can be adapted for scalines [2].

1. Cell Differentiation and Treatment

  • Culture 3T3-L1 preadipocytes to confluency.
  • Induce differentiation using a standard cocktail (e.g., isobutylmethylxanthine, dexamethasone, and insulin).
  • After induction, treat cells with the compound of interest for a defined period (e.g., 11 days), refreshing the medium and treatment every two days.

2. RNA Isolation and Quality Control

  • Extract total RNA using a reagent like ISOGEN.
  • Assess RNA concentration and purity using a spectrophotometer.

3. Whole-Genome Microarray

  • cDNA Synthesis: Synthesize cDNA from high-quality RNA.
  • cRNA Synthesis & Labeling: Perform in vitro transcription to produce biotin-labeled cRNA.
  • Fragmentation & Hybridization: Fragment the cRNA and hybridize it to a microarray chip.
  • Washing & Scanning: Wash the chip to remove non-specific binding and scan it to quantify gene expression.

4. Data Analysis

  • Process raw data using software for background correction and normalization.
  • Identify Differentially Expressed Genes (DEGs) using defined thresholds.
  • Perform pathway and gene ontology enrichment analysis.

Signaling Pathway Diagram

The psychedelic effects of scaline derivatives are primarily mediated through the 5-HT2A receptor. The diagram below illustrates the key signaling events following receptor activation [1].

G 5-HT2A Receptor Signaling Pathway Scaline Scaline Receptor 5-HT2A Receptor Scaline->Receptor Binding Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Triphosphate (IP₃) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates CaRelease Calcium Release IP3->CaRelease Triggers GeneExp Altered Gene Expression PKC->GeneExp CaRelease->GeneExp

Key Optimization Strategies from Literature

While direct synthesis protocols were not found, the biological data suggests critical factors for guiding the design and optimization of new derivatives.

  • Focus on the 4-Position: The 4-position of the 3,5-dimethoxyphenethylamine structure is the primary site for modification to fine-tune receptor affinity and potency [1].
  • Explore Fluorinated Analogs: Incorporating fluorine into the alkoxy chain is a promising strategy for enhancing receptor binding affinity and functional potency [1].
  • Address Pharmacokinetics: The low bioavailability of highly hydrophobic natural products can be a major limitation. A successful optimization strategy, as demonstrated with squalene, is to synthesize amphipathic derivatives (e.g., by adding ethylene glycol moieties) to improve solubility and biological activity [2].

References

Allylescaline salt formation and purification techniques

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Pharmacological Profile of Allylescaline

This compound (4-allyloxy-3,5-dimethoxyphenethylamine) is a synthetic phenethylamine and a mescaline analog. It acts as a serotonin 5-HT2 receptor agonist, which is believed to underpin its psychedelic effects [1]. The freebase form is an oil, making conversion to a salt standard for purification and handling.

Summary of this compound Properties

Property Description
IUPAC Name 2-(4-(Allyloxy)-3,5-dimethoxyphenyl)ethan-1-amine [1]
Molecular Formula C13H19NO3 [1]
Molecular Weight 237.30 g/mol [1]
Freebase Form Oil (typical for amines)
Common Salt Forms Hydrochloride (HCl), Sulfate
Drug Class Serotonergic psychedelic; 5-HT2A/2B/2C receptor agonist [1]
Reported Human Dosage (Oral) 20 - 35 mg (as a salt, likely HCl) [1]

Salt Formation and Preliminary Purification

This protocol outlines the conversion of this compound freebase oil to a crystalline hydrochloride salt, followed by a basic wash to remove acidic impurities.

Workflow for Salt Formation & Purification

Freebase This compound Freebase (Oil) AcidAddition Acidified Solvent Addition Freebase->AcidAddition Dissolve in acetone CrudeSalt Crude this compound Salt AcidAddition->CrudeSalt Precipitate with HCl(g) BasicWash Basic Wash & Filtration CrudeSalt->BasicWash Dissolve in water PurifiedSalt Purified Salt Crystals BasicWash->PurifiedSalt Recrystallize

Materials

  • This compound freebase
  • Anhydrous acetone or diethyl ether
  • Hydrochloric acid (HCl) gas or concentrated HCl in an alcoholic solvent (e.g., isopropanol)
  • Anhydrous ethyl acetate or acetone (for recrystallization)
  • Deionized water
  • Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃)
  • Equipment: Glass vessels, magnetic stirrer, heating mantle, vacuum filtration setup, pH paper, ice bath.

Procedure

  • Dissolution: Dissolve the this compound freebase oil in a minimal volume of anhydrous acetone in a round-bottom flask with stirring.
  • Salt Formation: Slowly add an equimolar amount of HCl, either as a gas bubbled through the solution or as a concentrated solution in isopropanol. Maintain the temperature in an ice bath (0-5°C) during addition.
  • Precipitation: The this compound hydrochloride salt should precipitate as a white solid. If crystallization does not initiate, seed with a crystal or gently evaporate some solvent.
  • Filtration: Collect the crude solid via vacuum filtration. Wash the crystals with a small amount of ice-cold acetone.
  • Basic Wash (Impurity Removal): Dissolve the crude salt in a minimal amount of deionized water. Wash the aqueous solution with a non-polar solvent like diethyl ether or ethyl acetate (2-3 times) to remove neutral organic impurities.
  • Recrystallization: For further purification, recrystallize the salt from a solvent system like anhydrous ethyl acetate or acetone. Dissolve the crude salt with heating in a minimal volume of solvent and allow it to cool slowly to room temperature, then to 0°C to form crystals.
  • Drying: Collect the final crystals by vacuum filtration and dry them thoroughly in a desiccator under vacuum.

Chromatographic Purification Strategy

For high-purity analytical standards, chromatographic separation is essential. This compound, being a moderately polar amine, is best suited for Reversed-Phase Chromatography [2] [3].

Method Development Parameters

Parameter Recommendation Rationale
Mode Reversed-Phase (RP) Ideal for polar to moderately polar compounds [2] [3].
Stationary Phase C18 (L1) Standard for RP separation; provides strong hydrophobic retention [3].
Mobile Phase A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA) TFA acts as an ion-pairing agent, improving peak shape for basic amines [3].
Gradient 5% B to 95% B over 20-30 minutes Effective for eluting a single target analyte from complex impurities.
Detection UV (220 nm - 280 nm) Phenethylamines contain aromatic rings suitable for UV detection.

Solubility Guide for Purification

Solvent This compound HCl Solubility Application Note
Water High Suitable for loading onto reversed-phase columns [3].
Methanol High Mobile phase component; sample preparation.
Acetonitrile Moderate to High Primary organic modifier in RP mobile phase [3].
Ethanol (96%) ~10 mg/mL (Reported for Mescaline HCl) [4] Recrystallization solvent (requires testing).
Acetone Low Solvent for salt formation and washing.
Diethyl Ether Low Washing crude product to remove non-polar impurities.

Analytical Characterization and Quality Control

A multi-technique approach is required to confirm the identity and purity of the final product.

Suggested Analytical Methods

Technique Purpose Expected Outcome
Melting Point Assess purity and crystalline form A sharp, characteristic melting point range (≤ 2°C).
Thin-Layer Chromatography (TLC) Rapid purity check A single spot under UV and after ninhydrin staining [4].
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment A single, symmetric peak at 254/280 nm (purity >98%).
Mass Spectrometry (MS) Confirm molecular identity [M+H]+ ion at m/z 238.1 for the freebase.
Nuclear Magnetic Resonance (NMR) (¹H & ¹³C) Confirm molecular structure and purity Spectra matching the proposed structure with no extraneous signals.

Pharmacological Activity and Target

This compound's primary mechanism of action is agonism at serotonin receptors. A 2025 study confirms it is a potent agonist at the 5-HT2A, 5-HT2B, and 5-HT2C receptors [1]. This polypharmacology is common among psychedelic phenethylamines and is a key consideration for therapeutic development.

Serotonin Receptor Signaling Pathway

Ligand This compound (Agonist) Receptor 5-HT2A/B/C Receptor Ligand->Receptor Gq Gq Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activates DAG DAG PLC->DAG IP3 IP3 PLC->IP3 PKC PKC Activation DAG->PKC Ca2 Calcium Release IP3->Ca2 Ca2->PKC Response Cellular Response PKC->Response

Critical Research Considerations

  • Purity is Paramount: Biological activity and safety profiles are highly dependent on chemical purity. Impurities can lead to misinterpretation of pharmacological data and increased toxicity [4].
  • Analytical Rigor: Do not rely on a single analytical method. The combination of HPLC, MS, and NMR is considered the gold standard for confirming the identity and purity of novel research compounds.
  • Legal and Ethical Compliance: this compound is a controlled substance in many jurisdictions (e.g., Sweden) [1] and is often covered under analogue laws in others (e.g., USA) [1]. All research must comply with local regulations and be conducted under appropriate ethical oversight.

Conclusion

This document provides a foundational framework for the salt formation, purification, and analysis of this compound. The proposed protocols are based on standard chemical practice and should be validated and optimized in a controlled laboratory setting.

References

metabolism and toxicology studies Allylescaline in vitro

Author: Smolecule Technical Support Team. Date: February 2026

Methallylescaline as a Proxy for Metabolism Studies

The close structural similarity between this compound and meththis compound means their metabolic pathways are likely very similar [1] [2]. A 2025 study used a combination of in silico, in vitro, and in vivo models to map the metabolism of proscaline and meththis compound, identifying several major metabolites [1].

The table below summarizes the key findings from this study applicable to this compound research.

  • Table 1: Key Metabolic Pathways and Experimental Findings for Meththis compound (this compound Analog)
Aspect Findings / Application
Major Metabolic Pathways Hydroxylation, N-acetylated metabolites [1]
Primary CYP Enzymes Involved CYP2D6, CYP2J2, CYP1A2, CYP3A4 (based on meththis compound study) [3]
Proposed Biomarkers Hydroxylated and N-acetylated metabolites [1]
Relevant In Vitro Models Human liver microsomes; Human hepatocytes [1] [3]
Analytical Techniques Liquid chromatography-high resolution mass spectrometry (LC-HRMS) [1] [3]

Proposed Experimental Protocol for In Vitro Metabolism

This protocol is adapted from the methodologies used in the identified studies for investigating phenethylamine-derived NPS metabolism in vitro [1] [3].

Application Note: In Vitro Metabolic Profiling of Phenethylamine-Derived New Psychoactive Substances (NPS) using Human Liver Microsomes

1. Objective To identify and characterize the phase I and phase II metabolites of this compound (and its analogs) using human liver microsomes (HLM) and to determine the cytochrome P450 (CYP) enzymes responsible for its primary metabolism.

2. Experimental Workflow

The following diagram outlines the key stages of the in vitro incubation and analysis process.

workflow Start Start Experiment Prep Incubation Mixture Preparation Start->Prep Incubate In vitro Incubation Prep->Incubate Quench Reaction Quenching Incubate->Quench Analyze LC-HRMS Analysis Quench->Analyze Identify Metabolite Identification Analyze->Identify End Data Interpretation Identify->End

3. Materials and Equipment

  • Test Compound: this compound (or meththis compound/proscaline as positive control) [1]
  • Biological System: Human liver microsomes (HLM) [1] or cryopreserved human hepatocytes [3]
  • Co-factors:
    • NADPH Regenerating System (for Phase I metabolism)
    • UDP-glucuronic acid (UDPGA, for Phase II glucuronidation)
    • Acetyl-CoA (for N-acetylation) [1]
  • Buffers: 0.1 M Phosphate Buffer (pH 7.4)
  • Equipment: Thermostated water bath or incubator, centrifuge, liquid chromatography-high resolution mass spectrometer (LC-HRMS/LTQ-Orbitrap) [1] [3]

4. Step-by-Step Procedure

4.1. Incubation Mixture Preparation

  • Prepare the primary incubation mixture (total volume 200 µL) as follows:
    • 0.1 M Phosphate Buffer (pH 7.4)
    • Human Liver Microsomes (0.5-1.0 mg/mL protein concentration)
    • Test compound (e.g., this compound at 10-50 µM final concentration)
  • Pre-incubate the mixture for 5 minutes at 37°C in a water bath with gentle shaking.

4.2. Initiation of Reaction and Incubation

  • Start the metabolic reaction by adding the NADPH Regenerating System.
  • Allow the incubation to proceed for a predetermined time (e.g., 30-120 minutes) at 37°C.
  • Include control incubations without NADPH or without the test compound to account for non-enzymatic degradation or background signals.

4.3. Reaction Quenching and Sample Preparation

  • Terminate the reaction by adding 200 µL of ice-cold acetonitrile.
  • Vortex mix thoroughly and centrifuge at 14,000 × g for 10 minutes at 4°C to precipitate proteins.
  • Transfer the clear supernatant to a new vial for LC-HRMS analysis.

5. Data Analysis and Metabolite Identification

  • Acquire high-resolution full-scan and data-dependent MS/MS spectra.
  • Process the data using metabolomics software to identify potential metabolites based on:
    • Mass Shift: Predictable biotransformations (e.g., +15.995 Da for hydroxylation, +42.011 Da for acetylation).
    • Fragmentation Pattern: Compare MS/MS spectra of potential metabolites with the parent drug to confirm structural identity [1].

Receptor Activity and Toxicology Considerations

While direct toxicology data is absent, understanding the primary mechanism of action is crucial for risk assessment.

  • Primary Pharmacology: this compound is a potent agonist of the serotonin 5-HT2A receptor, which mediates its psychedelic and psychoactive effects [2] [4] [5].
  • Toxicology Data Gap: The search results explicitly state that "very little data exists about the pharmacological properties, metabolism, and toxicity of this compound" [4]. The toxicity and long-term health effects have not been studied in a scientific context [4].

The signaling pathway below illustrates the core mechanism of action for this class of compounds.

pharmacology Drug This compound Receptor 5-HT2A Receptor Drug->Receptor Gq Gαq Protein Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC Activation DAG->PKC CaRelease Calcium Release IP3->CaRelease

Research Limitations and Future Directions

  • Data Extrapolation: The provided protocol and metabolic information are based on highly relevant analog studies, not direct data on this compound [1] [3].
  • Toxicology Unknowns: Key toxicological parameters (e.g., IC50, LD50, genotoxicity) remain uncharacterized [4].
  • Future Work: Research should focus on definitive identification of human metabolites, enzyme kinetics, and cellular toxicity assays to properly assess the health risks of this compound.

References

Comprehensive Application Notes and Protocols: Continuous Flow Synthesis of Phenethylamine Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Phenethylamines represent a crucial class of organic compounds with significant importance in neuroscience research and pharmaceutical development. These compounds are characterized by a benzene ring connected to an amine group through a two-carbon ethyl chain, serving as the fundamental structural backbone for numerous neurotransmitters, psychoactive substances, and pharmaceuticals. The phenethylamine structure yields an extensive array of biologically active derivatives through specific substitutions on the aromatic ring, amine group, or ethyl chain, including amphetamines, cathinones, and various psychoactive substances with diverse neurological effects. [1] [2]

Continuous flow chemistry has emerged as a transformative methodology in organic synthesis, offering substantial advantages over traditional batch processes for producing fine chemicals and active pharmaceutical ingredients. This technology involves pumping reactants through tubular reactors where chemical transformations occur under precisely controlled conditions, enabling improved thermal management, enhanced mixing efficiency, and superior safety profiles for hazardous reactions. The adoption of flow chemistry has revolutionized synthetic approaches to complex molecules, allowing for rapid reaction optimization, seamless scalability, and the integration of typically dangerous synthetic steps into safer, automated sequences. For phenethylamine derivatives—many of which involve unstable intermediates or exothermic transformations—flow chemistry provides particularly compelling benefits that will be explored throughout these application notes. [3] [4]

Continuous Flow Chemistry Principles and Advantages

The fundamental principles of continuous flow chemistry center around the movement of reactant streams through engineered microreactors with high surface-to-volume ratios, enabling precise control over reaction parameters that are difficult to maintain in batch systems. This approach offers several critical advantages specifically relevant to phenethylamine synthesis, which often involves air-sensitive intermediates, exothermic transformations, and hazardous reagents. The miniature dimensions of flow reactors facilitate exceptionally efficient heat transfer, effectively eliminating thermal hotspots that can lead to decomposition byproducts common in phenethylamine synthesis. Additionally, the laminar flow regimes characteristic of microreactors enable exact control of residence times, particularly important for reactions involving unstable intermediates that require precise timing to maximize yield and purity. [3]

Key advantages of continuous flow systems for phenethylamine synthesis include:

  • Enhanced Safety Profiles: Flow systems minimize exposure to hazardous intermediates through small reactor volumes and continuous processing, significantly reducing risks associated with potentially toxic or explosive intermediates. The containment of hazardous materials within the closed system is particularly valuable for phenethylamine derivatives requiring strong reducing agents or reactive halogen compounds. [4]

  • Improved Reaction Efficiency: The greatly increased surface area-to-volume ratio in microreactors enables more efficient mass and heat transfer, leading to accelerated reaction kinetics and higher yields compared to batch processes. This is especially beneficial for hydrogenation reactions and other transformations common in phenethylamine synthesis that are limited by mixing efficiency. [3]

  • Precise Parameter Control: Flow systems maintain exact control over critical reaction parameters including temperature, pressure, and residence time, enabling reproducibility difficult to achieve in batch systems. This precision allows for optimization of sensitive transformations such as lithiation reactions or low-temperature nucleophilic substitutions frequently employed in phenethylamine derivatization. [3] [4]

  • Scalability and Integration: Continuous flow systems enable seamless transition from laboratory research to industrial production through numbering-up rather than scale-up, maintaining identical reaction conditions across different production scales. Furthermore, multiple synthetic steps can be integrated into a single continuous process, including in-line purification and analysis, enabling automated multi-step synthesis of complex phenethylamine derivatives. [3]

Experimental Setup and Equipment Specifications

System Components and Configuration

A robust continuous flow system for phenethylamine synthesis requires specific components configured to handle the unique challenges of these transformations, including corrosive reagents, gas-liquid reactions, and potential solids formation. The core system should be assembled from chemically resistant materials such as PTFE, PFA, or stainless steel, depending on the specific reactants and conditions. Below is a comprehensive workflow diagram illustrating a typical multi-step continuous flow system for phenethylamine derivative synthesis:

PhenethylamineFlowSynthesis FeedstockA Feedstock A (Aromatic Precursor) PumpA Pump A FeedstockA->PumpA FeedstockB Feedstock B (Amino Source) PumpB Pump B FeedstockB->PumpB FeedstockC Feedstock C (Reagent/Solvent) PumpC Pump C FeedstockC->PumpC Mixer1 Static Mixer PumpA->Mixer1 PumpB->Mixer1 PumpC->Mixer1 Reactor1 Primary Reactor (Imine Formation) 60-80°C, 10 min Reactor2 Secondary Reactor (Reduction/Halogenation) 20-100°C, 15 min Reactor1->Reactor2 Intermediate Stream Separator Liquid-Liquid Separator Reactor2->Separator Purification In-line Purification (Scavenger Column) Separator->Purification Quench In-line Quench Purification->Quench Collection Product Collection Quench->Collection Pure Phenethylamine Derivative Mixer1->Reactor1

Figure 1: Continuous Flow System Workflow for Phenethylamine Derivative Synthesis

Equipment Specifications

Table 1: Comprehensive Equipment Specifications for Continuous Flow Synthesis

Component Type Specifications Material Options Purpose in Phenethylamine Synthesis
Pumping System Dual syringe pumps (1-25 mL volume) or peristaltic pumps with pulse dampeners PTFE, PFA, SS316 Precise delivery of reactants, especially important for stoichiometric control in multi-step sequences
Microreactors Tubing ID: 0.5-2.0 mm; Volume: 5-50 mL; Temperature range: -20°C to 200°C PFA, PTFE, Stainless Steel, Glass Residence time control for imine formation, reduction, and substitution reactions
Static Mixers Helical or packed-bed design; Mixing efficiency >90% Stainless Steel, PFA Efficient mixing of organic and aqueous phases, reagent streams
Back-Pressure Regulator Adjustable (5-300 psi); Chemical resistant Hastelloy, PTFE Maintenance of liquid state at elevated temperatures, prevention of solvent vaporization
In-line Sensors IR, UV/Vis, pH; Pressure and temperature monitors Sapphire, Diamond (IR) Real-time monitoring of reaction progress and intermediate formation
Liquid-Liquid Separator Membrane-based; Flow rate: 0.1-10 mL/min PTFE, PFA Phase separation after reaction quenching or workup
Scavenger Columns Packed bed (2-10 cm); Various functionalized resins Polypropylene housing Removal of excess reagents, catalysts, or byproducts

The system assembly follows a modular approach, allowing for reconfiguration based on specific synthetic requirements. Critical connections should employ high-pressure fittings with appropriate ferrules to prevent leaks under elevated pressure conditions. For photochemical transformations involved in certain phenethylamine syntheses, transparent fluoropolymer reactor coils should be integrated and positioned around appropriate light sources (e.g., LED arrays at specific wavelengths). Temperature control is achieved through thermostatted heating blocks or cooling baths depending on the specific thermal requirements of each transformation stage. [3] [4]

Synthetic Protocols and Methodologies

Continuous Flow Synthesis of Phenethylamine Core Structure

The fundamental phenethylamine structure can be efficiently constructed in continuous flow systems through reductive amination or nitroalkene reduction pathways. The following protocol details the reductive amination approach, which offers superior functional group compatibility and reaction efficiency in flow systems.

Step-by-Step Procedure:

  • Solution Preparation:

    • Prepare Solution A: 1.0 M benzaldehyde derivative in methanol or ethanol
    • Prepare Solution B: 1.2 M nitroethane or nitromethane derivative in the same solvent
    • Prepare Solution C: 0.1 M catalyst solution (e.g., silica-supported amine catalyst)
  • System Priming and Reaction:

    • Assemble the flow system as illustrated in Figure 1 with two reactor coils (R1: 10 mL, R2: 15 mL volume)
    • Prime all fluid paths with anhydous solvent
    • Initiate pumping at controlled flow rates:
      • Solution A: 0.5 mL/min
      • Solution B: 0.5 mL/min
      • Solution C: 0.1 mL/min
    • Direct the combined stream through R1 maintained at 60°C for 10 minutes residence time (imine formation)
    • Transfer the output directly to R2 containing packed-bed reductant (e.g., polymer-supported cyanoborohydride) at 40°C
    • Maintain system pressure at 50 psi via back-pressure regulator
  • Workup and Isolation:

    • Direct the reactor effluent through an in-line liquid-liquid separator after addition of aqueous quench stream (1M HCl)
    • Route the organic phase through a scavenger column (acidic resin to remove basic impurities)
    • Concentrate the output stream under reduced pressure to obtain the purified phenethylamine derivative

Key Process Parameters:

  • Total Residence Time: 25-30 minutes
  • Optimal Temperature Range: 40-80°C (depending on substrate)
  • Operating Pressure: 50-100 psi
  • Typical Concentration Range: 0.5-1.0 M
  • Estimated Productivity: 5-15 g/hour depending on substrate

This continuous approach significantly reduces processing time compared to batch methods while improving yields by minimizing oxidative decomposition pathways. The segmented flow pattern enhances mass transfer in multi-phase reactions, while the precise residence time control prevents over-reduction side reactions. [4]

Synthesis of Substituted Phenethylamine Derivatives

The structural diversity of phenethylamine derivatives necessitates specialized approaches for different substitution patterns. The following table summarizes optimized conditions for various phenethylamine derivative classes:

Table 2: Continuous Flow Conditions for Phenethylamine Derivative Classes

Derivative Class Starting Materials Reactor Type Temperature (°C) Residence Time Key Reagents/Catalysts Typical Yield (%)
2C Series (2,5-dimethoxy) 2,5-Dimethoxybenzaldehyde, nitroethane Tubular reactor + packed bed 70 → 40 15 min + 20 min Silica-amine catalyst, polymer-supported BH₃ 78-85%
Amphetamine-type Phenylacetone, methylamine Multi-stream mixer + tubular reactor 50 → 25 10 min + 30 min NaBH₄ with Sc(OTf)₃ catalyst 80-88%
Halogenated Derivatives Phenethylamine precursor, N-halosuccinimide Photochemical flow reactor 25 12 min LED irradiation (365-400 nm) 70-82%
N-Alkylated Derivatives Primary phenethylamine, alkyl halide Packed-bed reactor 80 25 min K₂CO₃ base, KI catalyst 75-86%
Ring-Substituted Substituted benzyl halide, cyanide source Tubular reactor 120 40 min KCN or NaCN with phase transfer catalyst 65-75%

The synthesis of specific phenethylamine derivatives requires consideration of the electronic effects of substituents and their influence on reaction kinetics. For example, electron-donating groups (e.g., methoxy substituents in the 2C series) accelerate imine formation but may require modified reduction conditions to prevent side reactions. The continuous flow environment enables precise optimization of these parameters for each derivative class. [2]

For halogenated derivatives, photochemical flow reactors provide significant advantages over batch processes by ensuring uniform irradiation throughout the reaction mixture. The short optical path lengths in microreactors eliminate the light penetration issues common in batch photochemistry, resulting in dramatically reduced reaction times and improved selectivity. Similarly, hazardous cyanide chemistry for nitrile intermediate formation benefits from the contained flow environment with in-line quenching capabilities. [3]

Reaction Optimization and Analytical Monitoring

Key Parameter Optimization

Successful implementation of continuous flow synthesis for phenethylamine derivatives requires systematic optimization of critical reaction parameters. The following approaches have proven effective for maximizing yield and productivity:

  • Residence Time Optimization: Conduct initial screening across a range of residence times (typically 1-60 minutes) while maintaining constant temperature and concentration. Identify the minimum residence time providing maximum conversion to minimize byproduct formation. For multi-step sequences, optimize each step independently before integration.

  • Temperature Profiling: Evaluate reaction performance across a temperature range limited by solvent boiling points and reagent stability in batch mode, then refine in flow. Implement gradient temperature profiles for multi-step transformations where different steps have distinct thermal requirements.

  • Concentration Effects: Balance solubility limitations with reaction efficiency. Higher concentrations typically improve productivity but may promote side reactions or precipitation. Implement segmented flow or cosolvent systems to maintain high concentrations while preventing clogging.

  • Stoichiometry Optimization: Precisely control reagent stoichiometry through pump calibration and flow rate adjustment. Utilize in-line monitoring to identify optimal ratios that minimize excess reagent usage while maintaining complete conversion.

Advanced optimization strategies include Design of Experiments (DoE) approaches to identify interaction effects between parameters and self-optimizing systems that use in-line analytics with feedback control to automatically locate optimum conditions. [3] [4]

In-line Analytical Monitoring and Process Control

Real-time monitoring is essential for maintaining process consistency and identifying deviations in continuous synthesis. The following techniques provide valuable process analytical technology (PAT) for phenethylamine synthesis:

  • FTIR Spectroscopy: Monitor imine formation, reduction progress, and functional group transformations through characteristic absorption bands (C=N stretch ~1690 cm⁻¹, NO₂ stretch ~1550 cm⁻¹)

  • UV/Vis Spectroscopy: Track reaction progress through chromophore formation or disappearance, particularly useful for aromatic substrates with distinct spectral signatures

  • HPLC/MS Integration: For complex multi-step syntheses, integrated microfluidic HPLC/MS systems enable periodic automated sampling and comprehensive analysis

Implementation of these PAT tools enables real-time process control through feedback loops that adjust pump flow rates, temperature settings, or other parameters to maintain optimal reaction performance. This closed-loop control is particularly valuable for long-duration continuous production campaigns where reagent potency or environmental conditions may drift over time. [3]

Structural Analysis and Structure-Activity Relationships

Molecular Design Considerations

The biological activity of phenethylamine derivatives is profoundly influenced by specific structural features that affect receptor binding and pharmacokinetic properties. Understanding these structure-activity relationships (SAR) is essential for designing targeted synthetic campaigns. Research has demonstrated that phenethylamines generally exhibit higher binding affinity for the 5-HT₂A serotonin receptor compared to their tryptamine counterparts, making this structural class particularly relevant for neuroscience research and pharmaceutical development. [5] [6]

Key molecular modifications that significantly influence biological activity include:

  • Aromatic Ring Substitutions: The position and nature of substituents on the phenyl ring dramatically influence receptor binding affinity and functional activity. Studies have demonstrated that para-position substitutions with alkyl or halogen groups generally enhance binding to serotonin receptors, with specific electronic and steric requirements for different receptor subtypes.

  • Amine Nitrogen Modifications: The substitution pattern on the terminal nitrogen atom significantly affects receptor selectivity and metabolic stability. Primary amines generally exhibit reduced receptor affinity compared to secondary or tertiary analogues, though they may demonstrate improved metabolic stability in some cases.

  • Side Chain Elongation and Branching: Extension or branching of the ethylamine spacer can either enhance or diminish receptor interaction depending on the specific structural changes and target receptor. Alpha-methyl substitution (amphetamines) typically increases potency and duration of action by reducing susceptibility to metabolic degradation.

The continuous flow synthesis platform provides exceptional capability for rapidly exploring these structural relationships through systematic variation of substitution patterns while maintaining consistent reaction conditions and purification protocols. [5] [6]

Structure-Activity Relationship Tables

Table 3: Structure-Activity Relationships of Phenethylamine Derivatives at 5-HT₂A Receptors

Substituent Position Chemical Group Effect on 5-HT₂A Binding Affinity Functional Consequence Recommended Synthetic Approach
Para (4-position) Halogen (F, Cl, Br) Increased affinity Enhanced receptor selectivity Electrophilic aromatic substitution in flow
Para (4-position) Alkyl (CH₃, C₂H₅) Moderate increase Improved metabolic stability Friedel-Crafts alkylation or reduction of carboxylic acids
Meta (3-position) Methoxy (OCH₃) Decreased affinity Reduced potency Selective demethylation or protection group strategy
2,5-Dimethoxy Two methoxy groups Significant increase Hallucinogenic activity Simultaneous dual substitution in flow
N-Alkylation Methyl, ethyl Variable effects Altered selectivity profile Reductive amination or alkylation in packed bed
Alpha-position Methyl (CH₃) Increased duration MAO resistance Nitroalkene route with methyl nitroacetate

The SAR data reveals that oxygen-containing substituents attached to the R3 position exert mixed influences depending on their specific position and steric environment. For tryptamine derivatives, which represent an important related chemical class, oxygen-containing substituents on the large ring generally enhance receptor affinity, while alkyl substituents on the small ring typically reduce binding. These structure-activity insights should guide target selection and prioritization for synthetic campaigns. [5] [6]

Safety, Regulatory, and Environmental Considerations

Safety Protocols for Flow Reactor Operation

While continuous flow systems generally offer enhanced safety profiles compared to batch reactors, specific safety considerations must be addressed for phenethylamine synthesis:

  • Pressure Management: Implement pressure relief valves set at 150% of maximum operating pressure to prevent overpressurization from potential clogging or gas evolution. Regular inspection of all high-pressure fittings and connections is essential.

  • Thermal Hazard Mitigation: For exothermic transformations, integrate multiple temperature sensors with automatic shutdown capability if temperature limits are exceeded. Consider dilution strategies or solvent selection to moderate reaction exothermicity.

  • Hazardous Reagent Handling: Contain all reagent streams within the closed system with appropriate secondary containment. For particularly hazardous reagents (e.g., cyanides, hydride reducing agents), implement in-line quenching immediately following the reaction zone.

  • Solvent and Vapor Management: Ensure adequate ventilation and implement leak detection systems for volatile organic solvents. Use appropriate spark-proof components when working with flammable solvents.

Regular safety audits should examine all system components for signs of degradation, particularly for polymer-based components subjected to organic solvents or elevated temperatures. [4]

Regulatory Compliance and Waste Management

The synthesis of phenethylamine derivatives exists within a complex regulatory framework that varies by jurisdiction. Researchers must maintain awareness of:

  • Controlled Substance Analogues: Many phenethylamine derivatives are regulated as controlled substance analogues, requiring appropriate licensing and documentation for legitimate research activities.

  • Chemical Precursor Regulations: Certain starting materials and precursors may be subject to reporting requirements or restrictions under various chemical control regimes.

  • Environmental Compliance: Implement waste minimization strategies through solvent recycling and atom-efficient processes. Characterize all waste streams for appropriate disposal classification.

Continuous flow systems inherently support greener chemical synthesis through improved atom economy, reduced solvent usage, and enhanced energy efficiency compared to batch processes. These environmental benefits should be documented as part of comprehensive research records. [2]

Conclusion and Future Perspectives

These application notes demonstrate that continuous flow chemistry provides a powerful platform for the synthesis of phenethylamine derivatives, offering significant advantages in reaction control, safety profile, and process efficiency. The methodologies outlined enable rapid access to diverse structural analogues for structure-activity relationship studies and pharmaceutical development. As flow chemistry technology continues to evolve, emerging opportunities include the integration of artificial intelligence for reaction optimization, increased adoption of continuous purification technologies, and development of fully automated multi-step synthesis systems. The protocols described provide a solid foundation for implementing continuous flow approaches in phenethylamine chemistry, with opportunities for further innovation in reactor design, catalytic systems, and process intensification. [3] [4]

References

radioligand binding assay protocols for Allylescaline affinity

Author: Smolecule Technical Support Team. Date: February 2026

Application Note: Radioligand Binding Assay for Allylescaline

1. Introduction this compound (4-allyloxy-3,5-dimethoxyphenethylamine) is a synthetic phenethylamine and a mescaline derivative. Recent scientific investigation has characterized it as a scaline, a class of 4-alkoxy-3,5-dimethoxy-substituted phenethylamines [1] [2]. Its psychoactive effects are primarily mediated by agonist activity at serotonin receptors, particularly the 5-HT2A subtype [2]. This document outlines a standardized radioligand binding assay protocol to quantitatively determine this compound's binding affinity (Ki) and functional activity at key serotonergic receptor targets.

2. Receptor Targets & Rationale The primary molecular targets for this compound are serotonergic receptors. The following table summarizes the key targets and the rationale for their inclusion in the assay panel.

Target Receptor Rationale for Assay Reported Affinity/Activity (from recent studies)
5-HT2A Primary target for psychedelic effects; determines potency [1] [2]. Binds with higher affinity than mescaline; extending the 4-alkoxy substituent increases 5-HT2A binding affinity and functional efficacy [1] [2].
5-HT2C Contributes to the psychoactive profile; important for selectivity assessment [1] [3]. Binds with higher affinity than mescaline; structural modifications at the 4-position enhance affinity [1].
5-HT1A Common off-target site for phenethylamines; informs safety and selectivity [1]. Scalines show binding affinity, with no strong preference for 5-HT2A over 5-HT1A [1].
TAAR1 Trace amine receptor; potential mechanism for some amphetamine-like derivatives [1]. Scalines and related amphetamines (3C-scalines) have been examined for TAAR1 activation; this compound's interaction is not fully characterized [1].

3. Experimental Protocols

3.1. Cell Membrane Preparation This protocol assumes the use of transfected cell lines (e.g., HEK-293) stably expressing the human forms of the target receptors [1] [4].

  • Cell Culture: Maintain cells in appropriate medium (e.g., MEM with 10% FBS) [4].
  • Harvesting: Detach cells and pellet by centrifugation (e.g., 1,000 x g for 5 min).
  • Homogenization: Resuspend cell pellet in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize with a Polytron or Dounce homogenizer.
  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 40,000 x g for 20 min at 4°C). Discard the supernatant.
  • Washing & Storage: Resuspend the pellet (membrane fraction) in fresh buffer, repeat centrifugation, and finally resuspend in a known volume of buffer. Aliquot and store at -80°C. Determine protein concentration using a Bradford or BCA assay.

3.2. Saturation Binding to Determine Kd This step is crucial for characterizing the radioligand in your assay system.

  • Radioligand Selection: Use [³H]Ketanserin for 5-HT2A and 5-HT2C receptors.
  • Procedure:
    • Dilute membrane preparation in assay buffer.
    • Incubate with increasing concentrations of the radioligand (e.g., 0.1-10 nM) in a 96-well deep-well plate.
    • Include wells with a high concentration of a known competitive antagonist (e.g., 10 µM Mianserin) to define non-specific binding.
    • Incubate for 1 hour at room temperature or 37°C to reach equilibrium.
    • Terminate the reaction by rapid vacuum filtration through GF/B filters presoaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
    • Wash filters 3-4 times with ice-cold buffer to remove unbound radioligand.
    • Measure filter-bound radioactivity using a liquid scintillation counter.
  • Data Analysis: Use nonlinear regression to plot total and non-specific binding versus radioligand concentration. Specific binding = Total binding - Non-specific binding. The Kd (equilibrium dissociation constant) is derived from this curve.

3.3. Competitive Binding to Determine this compound's Ki This assay measures how this compound competes with a radioligand for the receptor.

  • Procedure:
    • Incubate a fixed, single concentration of the radioligand (approximately equal to its Kd value) with the membrane preparation.
    • Add a range of concentrations of this compound (e.g., from 10 µM down to 0.1 nM, in a log scale) to the assay.
    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand + excess cold antagonist).
    • Perform filtration, washing, and scintillation counting as in section 3.2.
  • Data Analysis: The concentration of this compound that inhibits 50% of specific radioligand binding is the IC50. The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand, and Kd is its dissociation constant [5]. This method has been validated for ex vivo drug concentration measurement and is directly applicable here [5].

3.4. Functional Assay (Calcium Flux) Binding affinity does not distinguish between agonists and antagonists. A functional assay is required.

  • Principle: Activating 5-HT2A/B/C receptors (Gq-protein coupled) triggers phospholipase C (PLC) activity, leading to inositol triphosphate (IP3) formation and calcium release from intracellular stores [1] [3].
  • Procedure:
    • Use cells stably expressing the target 5-HT receptor, loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4, Calcium 5).
    • In a fluorometric imaging plate reader (FLIPR), test increasing concentrations of this compound.
    • Measure the transient increase in fluorescence, which corresponds to intracellular calcium mobilization.
  • Data Analysis: Plot the peak fluorescence response against the logarithm of the this compound concentration to determine its EC50 (potency) and EMAX (efficacy, relative to a full agonist like serotonin) [1].

Experimental Workflow Visualization

The following diagram illustrates the key steps for the competitive binding assay protocol:

G Start Prepare Cell Membranes A Incubate with: - Fixed [Radioligand] - Varying [this compound] Start->A B Separate Bound from Free (Vacuum Filtration) A->B C Wash Filters (Ice-cold Buffer) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Calculate IC50 & Ki (Cheng-Prusoff Equation) D->E

The signaling pathway activated by this compound in a functional calcium flux assay is shown below:

G Agonist This compound (Agonist) Receptor 5-HT2A/B/C Receptor Agonist->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 CaStore Ca²⁺ Store (ER) IP3->CaStore Binds CaRelease Ca²⁺ Release CaStore->CaRelease Response Measured Fluorescence CaRelease->Response

Critical Notes for Researchers

  • Structural Considerations: this compound's 4-allyloxy substituent is a key determinant of its increased receptor affinity and functional potency compared to mescaline [1] [2]. Fluorination of this alkoxy chain has been shown in related compounds to further enhance 5-HT2A/2C affinity and potency [1].
  • Selectivity Profile: Research indicates that scalines like this compound show no potent affinity for non-serotonergic targets like adrenergic α1A/α2A or dopaminergic D2 receptors, suggesting a clean selectivity profile [1].
  • Safety and Legality: this compound is a research chemical with limited safety data. It is explicitly controlled in some jurisdictions, such as Sweden [2]. All experiments must comply with local regulations and institutional biosafety guidelines.

References

reducing Allylescaline synthesis side products impurities

Author: Smolecule Technical Support Team. Date: February 2026

Allylescaline Overview

This compound (AL) is a synthetic psychedelic phenethylamine first described in scientific literature in 1972 and later documented by Alexander Shulgin [1]. It acts as a potent agonist of serotonin 5-HT2 receptors [1].

Key Chemical Data [1]

Property Specification
IUPAC Name 2-{3,5-dimethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-amine
Molecular Formula C13H19NO3
Molar Mass 237.299 g·mol⁻¹
Chemical Structure this compound Structure

Impurity Control and Synthesis Optimization

While detailed synthesis protocols for this compound are not available in the public search results, the general principles of controlling impurities in drug synthesis are well-established. The following workflow outlines the core concepts of an impurity control strategy.

Start Impurity Control Strategy Source Identify Impurity Sources Start->Source Analysis Characterize Impurities Source->Analysis Source1 Raw Materials Side Reactions Reaction Conditions Source:s->Source1:n Control Implement Control Measures Analysis->Control Analysis1 HPLC, MS, NMR Analysis:s->Analysis1:n Monitor Quality Control & Monitoring Control->Monitor Control1 Optimize Conditions Use High-Purity Inputs Strengthen Purification Control:s->Control1:n

The table below details common sources of impurities and corresponding control strategies applicable to complex organic synthesis.

Impurity Source Potential Impact Recommended Control Strategy
Raw Material Impurities [2] Introduces initial impurities; can lead to new side products. Source high-purity reagents and intermediates. Implement strict quality control (QC) for all starting materials [2].
Side Reactions [2] Generates structural analogues and isomers, reducing product purity. Optimize reaction parameters (temperature, time, catalyst ratio) to favor the primary reaction pathway [2].
Reaction Conditions [2] Poor control leads to decomposition and unwanted by-products. Precisely control temperature, solvent choice, pH, and other physical parameters [2].
Residual Intermediates & Solvents [2] Contaminates the final Active Pharmaceutical Ingredient (API). Implement robust purification and washing steps (e.g., recrystallization, chromatography) post-synthesis [2].

Suggested Path for Specialized Information

The lack of specific protocols for this compound suggests you may need to consult specialized sources.

  • Consult Scientific Literature: Search for original research papers on the synthesis of phenethylamines and scaline analogs on academic platforms like Google Scholar or SciFinder. The original synthesis was described by Otakar Leminger (1972) [1] and later by Alexander Shulgin [1].
  • Review General Synthesis Principles: Apply advanced organic synthesis textbooks and industry guides on Process Chemistry and impurity profiling, which provide deeper methodological insights.
  • Analyze by Analogy: Study published synthesis routes for structurally similar compounds (e.g., escaline, proscaline) [1] to infer potential challenges and solutions for this compound.

References

optimizing Allylescaline analytical detection sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties of Allylescaline

Understanding the basic chemical properties of this compound is the first step in developing a detection method. The following table summarizes key information gathered from the literature.

Property Description Source / Notes
IUPAC Name {3,5-dimethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-amine [1]
Chemical Formula C₁₃H₁₉NO₃ [1]
Molar Mass 237.299 g·mol⁻¹ [1]
Chemical Class Phenethylamine; Scaline family (mescaline analogue) [1]
Primary Molecular Targets Serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptor agonist. [1]

Suggested Analytical Detection Strategy

In the absence of a peer-reviewed method for this compound, the most robust approach is to adapt a High-Performance Liquid Chromatography (HPLC) method with sensitive detection. Here is a proposed workflow and a detailed methodology based on general analytical principles and a relevant model study.

The diagram below outlines the core steps in this analytical process.

Sample Preparation Sample Preparation HPLC Separation HPLC Separation Sample Preparation->HPLC Separation Detection (PDA/FLD) Detection (PDA/FLD) HPLC Separation->Detection (PDA/FLD) Data Analysis & Quantification Data Analysis & Quantification Detection (PDA/FLD)->Data Analysis & Quantification

Detailed Experimental Protocol

This protocol is a hypothetical but practical guide based on adapting techniques used for other compounds.

  • 1. Instrumentation

    • HPLC System: Equipped with a quaternary or binary pump, an auto-sampler, and a column thermostat.
    • Detector: A Photodiode Array (PDA) Detector is essential. This compound's phenethylamine structure with an aromatic ring suggests it will have distinct UV-Vis absorption maxima. The PDA will help confirm identity and purity by providing a full spectral scan. A Fluorescence Detector (FLD) could offer higher sensitivity if the molecule has native fluorescence or can be derivatized to become fluorescent.
    • Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a standard and recommended starting point.
    • Data System: Software for data acquisition and analysis.
  • 2. Mobile Phase and Chromatographic Conditions (These are starting points to be optimized)

    • Mobile Phase A: 0.1% Formic acid or Trifluoroacetic acid (TFA) in water.
    • Mobile Phase B: 0.1% Formic acid/TFA in Acetonitrile or Methanol.
    • Gradient Program: | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0 | 95 | 5 | | 15 | 5 | 95 | | 18 | 5 | 95 | | 18.1 | 95 | 5 | | 23 | 95 | 5 |
    • Flow Rate: 1.0 mL/min
    • Column Temperature: 30 °C
    • Injection Volume: 10-20 µL
    • Detection (PDA): Scan from 200 nm to 400 nm. Monitor and integrate at the specific wavelength maximum once identified.
  • 3. Sample Preparation

    • Liquid/Liquid Extraction (LLE): A common approach for basic drugs like phenethylamines. Adjust the pH of a biological sample (e.g., plasma, urine) to alkaline (pH ~9-10) using a buffer. Extract the analyte with an organic solvent like ethyl acetate or chloroform. Evaporate the organic layer to dryness and reconstitute the residue in the initial HPLC mobile phase.
    • Solid Phase Extraction (SPE): Use mixed-mode cation-exchange SPE cartridges, which are highly effective for retaining basic amines like this compound. This method typically provides cleaner extracts and higher recovery than LLE.
  • 4. Method Validation Once a method is developed, it must be validated. Key parameters include:

    • Linearity: Analyze a series of standard solutions at different concentrations to establish a calibration curve.
    • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest detectable and quantifiable amounts.
    • Accuracy & Precision: Evaluate using quality control samples at low, medium, and high concentrations.
    • Recovery: Assess the efficiency of the sample preparation extraction process.

Troubleshooting Common HPLC Issues

The table below addresses some potential issues you might encounter during method development.

Problem Potential Cause Suggested Solution

| Poor Peak Shape (Tailing) | - Silanol interactions with basic amine.

  • Inappropriate mobile phase pH. | - Use a dedicated base-deactivated C18 column.
  • Increase the concentration of ion-pairing reagent (e.g., TFA). | | Low Sensitivity | - Suboptimal detection wavelength.
  • Inefficient extraction. | - Use PDA to find (\lambda_{\text{max}}). Consider FLD.
  • Optimize SPE or LLE protocol (pH, solvent). | | Long Retention Time | - Starting %B too low.
  • Gradient too shallow. | - Increase initial organic solvent percentage.
  • Steepen the gradient slope. | | Irreproducible Retention | - Mobile phase pH not controlled.
  • Column not equilibrated. | - Use fresh, buffered mobile phases.
  • Ensure sufficient column re-equilibration between runs. |

Frequently Asked Questions (FAQs)

  • Q1: What is the most sensitive detection method for this compound? A: While UV detection is standard, tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitivity and specificity in complex matrices like biological fluids. It can detect compounds at picogram (pg) levels and is highly selective based on mass-to-charge ratios. If an LC-MS/MS is available, it should be the instrument of choice for ultimate sensitivity.

  • Q2: Can I use Gas Chromatography (GC) for this compound analysis? A: Yes, GC coupled with a mass spectrometer (GC-MS) is a viable technique, especially for purity assessment or analyzing seized materials. However, the relatively high molar mass and polar nature of this compound may require derivatization (e.g., acylation, silylation) to improve volatility and peak shape, adding an extra step to sample preparation.

  • Q3: Where can I find a standard for method development? A: this compound is a controlled substance in many jurisdictions (e.g., it is illegal in Sweden and likely covered under analogue acts in the US [1]). Research-grade analytical standards may be available from specialized chemical suppliers that cater to forensic and research institutions, but procurement will be subject to strict legal and regulatory controls.

References

managing prolonged duration Allylescaline effects in studies

Author: Smolecule Technical Support Team. Date: February 2026

Allylescaline: Core Pharmacological Data for Researchers

The table below summarizes the key quantitative data available for this compound (AL), which is essential for designing experimental protocols [1] [2].

Parameter Reported Data Notes & Context
Common Dosage Range (Oral) 20 - 40 mg Doses are primarily based on anecdotal reports from Shulgin's work. A threshold dose is noted at 15 mg [2].
Mescaline Potency Comparison ~10x more potent than mescaline Active dose of mescaline is typically 200-400 mg [1].
Onset of Action (Oral) 20 - 90 minutes Reports vary widely, from 10 minutes to over 240 minutes [1] [3] [2].
Duration of Action (Total) 8 - 12 hours Some reports note after-effects persisting into the following day [1].
Primary Molecular Targets Serotonin 5-HT2A/2B/2C receptor agonist [1] Believed to be a partial agonist at the 5-HT2A receptor, which is associated with its psychedelic effects [2].

FAQs & Troubleshooting for Research Scenarios

Q1: An experimental subject is reporting effects persisting significantly beyond the expected 12-hour window. What is the recommended course of action?

A: The long duration is a known property of this compound. Researchers should be prepared for this possibility.

  • Protocol Design: Ensure your study protocols are designed to monitor subjects for a minimum of 12-14 hours post-administration and have contingency plans for overnight observation if necessary [1].
  • Subject Support: The environment should remain calm, quiet, and supportive. Reassure the subject that the experience is time-limited and will pass. Having a familiar, reassuring researcher present can help manage anxiety.
  • Medical Monitoring: Continuously monitor vital signs (heart rate, blood pressure, body temperature) as these can be affected [2]. There is no specific antidote for the psychedelic effects of this compound. Intervention should be supportive care. In a severe, unmanageable situation, a benzodiazepine may be considered to terminate the experience, but this should only be done under strict medical supervision and with prior ethical approval [3].

Q2: What are the common acute physical effects we should monitor for in our assays?

A: Based on user reports and its structural similarity to mescaline, the following physical effects are expected. Note that nausea is a frequently reported issue [2].

  • Autonomic Effects: Increased heart rate, pupil dilation, and increased body temperature are common [2].
  • Other Physical Effects: Spontaneous tactile sensations, tactile enhancement, muscle cramps, and muscle spasms have been reported [2].
  • Mitigation Strategy: Pre-administration of an anti-emetic (e.g., ginger) could be considered in your protocol to reduce the potential for nausea and vomiting [3].

Q3: How does this compound's receptor profile compare to other classic serotonergic psychedelics?

A: this compound is a phenethylamine analog of mescaline. A 2025 study indicates it acts as a potent agonist at serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors [1]. Research on closely related "scaline" compounds shows that extending the 4-alkoxy substituent (as in the allyl group of this compound) generally increases binding affinity and activation potency at the 5-HT2A receptor compared to mescaline [4]. This aligns with its higher potency by weight. The following diagram illustrates its primary receptor interactions and downstream signaling.

G AL This compound (AL) Receptor 5-HT2A/2B/2C Receptors AL->Receptor Agonism Gq Gq Protein Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Triphosphate (IP₃) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC CaRelease Calcium Release IP3->CaRelease Effects Downstream Effects (Altered Consciousness) PKC->Effects CaRelease->Effects

Experimental Protocol Context

For a valid comparison of psychedelic durations, a 2023 randomized, double-blind, placebo-controlled cross-over study provides a modern clinical reference. The study directly compared the effects of mescaline, LSD, and psilocybin in healthy participants [5].

  • Key Findings on Duration: The study confirmed significant differences in effect duration. The mean total duration for 500 mg of mescaline was 11.1 hours, for 100 µg of LSD was 8.2 hours, and for 20 mg of psilocybin was 4.9 hours [5].
  • Relevance to this compound: This underscores that long-lasting effects are a characteristic of certain phenethylamine psychedelics. As a mescaline analog with a longer duration, this compound fits this profile, and study designs should reflect this [1] [5].

References

solubility and stability issues Allylescaline solutions

Author: Smolecule Technical Support Team. Date: February 2026

Allylescaline: Chemical & Physical Properties

The table below summarizes the key identifiers and theoretical properties of this compound, which form the basis for the troubleshooting guidelines [1] [2].

Property Value / Description
IUPAC Name 2-(3,5-dimethoxy-4-(prop-2-en-1-yloxy)phenyl)ethan-1-amine
CAS Number 39201-75-7 [1]
Molecular Formula C₁₃H₁₉NO₃ [1] [2]
Molecular Weight 237.29 g/mol [1] [2]
XLogP3 1.4 (Indicates moderate lipophilicity) [1]
Theoretical Solubility Poor water solubility; soluble in ethanol and DMSO [1] [3]
Appearance White to off-white crystalline powder [3]

Troubleshooting Guide: Solubility & Stability

The following FAQs address common experimental issues, inferring best practices from its physicochemical profile.

Solubility Issues

Q1: What solvents are recommended for preparing this compound stock solutions? For biological assays, dimethyl sulfoxide (DMSO) is typically the preferred solvent for creating concentrated stock solutions (e.g., 10-100 mM) due to its high efficiency in dissolving moderately lipophilic compounds. Anhydrous ethanol is also a suitable solvent [1] [3]. Aqueous buffers can be used for further dilution of the stock solution, though sonication may be required.

Q2: The compound won't fully dissolve in my aqueous buffer. What should I do? This is expected behavior. First, ensure the stock solution in DMSO or ethanol is fully clear. When adding this stock to the aqueous buffer, vortex the mixture thoroughly. Gentle sonication in a water bath for 10-15 minutes can help achieve a homogeneous suspension. Note that the final solution might be a colloidal suspension rather than a true solution.

Stability Issues

Q3: How should I store this compound and its solutions to ensure stability?

  • Powder: Store the solid compound at 2-8°C in a sealed, airtight container protected from light and moisture. Under these conditions, the shelf life is up to 24 months [3].
  • Stock Solutions: Store DMSO stock solutions in aliquots at -20°C or below to prevent repeated freeze-thaw cycles and minimize water absorption.
  • Working Solutions: For aqueous working solutions, it is recommended to prepare them fresh daily. If storage is necessary, keep at 4°C for no more than 24-48 hours.

Q4: How can I monitor the degradation of this compound in solution over time? Implement regular analysis using techniques like:

  • High-Performance Liquid Chromatography (HPLC) to track the appearance of degradation peaks.
  • Gas Chromatography-Mass Spectrometry (GC-MS) for identification of volatile degradation products. Establish a validated stability-indicating method to quantify the loss of the parent compound accurately.

Recommended Experimental Workflow

For researchers characterizing this compound solutions, the following workflow is recommended.

This compound Solution Handling Workflow Start Start: Plan Experiment Solvent Select Solvent: - DMSO for stock - EtOH for stock - Buffer for dilution Start->Solvent Prep Prepare Solution - Weigh accurately - Vortex thoroughly - Sonicate if needed Solvent->Prep Store Store Appropriately - Stock: -20°C - Working: 4°C or fresh Prep->Store Analyze Analyze Solution - Visual inspection - HPLC for purity - GC-MS if needed Store->Analyze End Document & Proceed - Record observations - Note concentration - Log storage conditions Analyze->End

Experimental Protocol: Forced Degradation Study

To systematically evaluate stability, you can conduct a forced degradation study.

  • Objective: To understand the intrinsic stability of this compound and identify potential degradation products under various stress conditions.
  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the working concentration for the study.
  • Stress Conditions:
    • Acidic Hydrolysis: Add dilute HCl (e.g., 0.1 M) to the solution and hold at room temperature or elevated temperature (e.g., 60°C) for several hours.
    • Basic Hydrolysis: Add dilute NaOH (e.g., 0.1 M) to the solution and hold under the same conditions.
    • Oxidative Stress: Expose the solution to an oxidizing agent like 3% hydrogen peroxide.
    • Photolytic Stress: Expose the solid and/or solution to direct UV or visible light (as per ICH Q1B guidelines).
    • Thermal Stress: Incubate the solid powder at an elevated temperature (e.g., 60°C).
  • Analysis: At predetermined time points, withdraw samples and analyze them by HPLC or LC-MS compared to an unstressed control to quantify degradation.

Key Takeaways and Future Research

  • Key Property: this compound is a moderately lipophilic compound with poor water solubility, necessitating the use of organic solvents like DMSO for stock solutions [1].
  • Stability is Data-Driven: The long-term stability of this compound in solution is not documented and must be empirically determined for your specific experimental conditions.
  • Proactive Testing is Crucial: Given the lack of published data, conducting forced degradation studies and developing a stability-indicating assay are critical first steps for any rigorous research program involving this compound.

References

Allylescaline (AL): Chemical & Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

Property Description
IUPAC Name 4-(Allyloxy)-3,5-dimethoxyphenethylamine [1]
Molecular Formula C₁₃H₁₉NO₃ [1]
Molar Mass 237.30 g/mol [1]
Chemical Class Phenethylamine (Scaline family) [1]
Primary Pharmacological Action Serotonin 5-HT2A/5-HT2B/5-HT2C receptor agonist [1]
Dosage Range (Oral, Active) 20 - 40 mg [2]
Duration of Effects (Oral) 8 - 12 hours [1]

Analytical Techniques for Compound Characterization

While not specific to crystallization, several analytical techniques are crucial for verifying the identity and purity of synthesized compounds like Allylescaline. The following workflow illustrates a potential analytical process for a novel phenethylamine, using techniques mentioned in the search results.

Start Synthesized Compound LCMS LC-MS Analysis Start->LCMS Initial Sample NMR NMR Spectroscopy LCMS->NMR Confirm Molecular Mass HPLC HPLC-DAD Purity Check NMR->HPLC Elucidate Structure Data Data Analysis & Verification HPLC->Data Assess Purity End Pure, Characterized Compound Data->End

Here are more details on these techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is ideal for initial identification. It separates components in a mixture and provides the molecular mass of the compound, confirming its identity [3].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, especially when coupled with LC (LC-NMR), is a powerful tool for the full structural elucidation of compounds and for characterizing impurities [3].
  • High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): This method is excellent for assessing the purity of a final product. It separates the components of your sample and can detect contaminants based on their unique UV-light absorption spectra [4].

References

analytical standard preparation Allylescaline quantification

Author: Smolecule Technical Support Team. Date: February 2026

Allylescaline Overview & Analytical Context

This compound (AL), also known as allylmescaline, is a psychedelic phenethylamine and a derivative of mescaline [1]. It acts as an agonist at serotonin receptors (5-HT2A, 5-HT2B, and 5-HT2C) [1] [2] [3].

Analytical standards are highly pure chemicals used to qualify and quantify substances. For a novel compound like this compound, you may need to develop a new method or adapt one used for similar phenethylamines. The table below summarizes key chemical information [1] [4].

Property Value
IUPAC Name {3,5-dimethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-amine
Molecular Formula C₁₃H₁₉NO₃
Molecular Weight 237.299 g/mol (freebase); 273.76 g/mol (hydrochloride salt) [4]
CAS Number 39201-76-8 (hydrochloride salt) [4]

Developing a Quantitative Bioanalytical Method

The following workflow outlines the core stages in developing a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantifying a drug in a biological matrix like plasma. This is a standard and highly sensitive approach for such analyses [5] [6] [7].

Start Method Development Start SamplePrep Sample Preparation (Protein Precipitation, LLE, SPE) Start->SamplePrep LCConditions LC Conditions Optimization (Column, Mobile Phase, pH) SamplePrep->LCConditions LLE Liquid-Liquid Extraction (Selection of solvent, pH) SamplePrep->LLE SPE Solid-Phase Extraction (Cartridge selection) SamplePrep->SPE PP Protein Precipitation SamplePrep->PP MSConditions MS/MS Conditions Optimization (Ion Source, MRM Transitions) LCConditions->MSConditions Column Column Chemistry (Reverse-Phase C18) LCConditions->Column MobilePhase Mobile Phase (Buffer, Organic Modifier) LCConditions->MobilePhase Validation Method Validation MSConditions->Validation Ionization Ionization Mode (ESI+ for basic compounds) MSConditions->Ionization MRM MRM Transition (Precursor -> Product Ion) MSConditions->MRM AccPrec Accuracy & Precision Validation->AccPrec Linearity Linearity & Range Validation->Linearity MatrixEffect Matrix Effect & Selectivity Validation->MatrixEffect Stability Stability Validation->Stability

Critical Phases in Method Development
  • Sample Preparation: This critical first step cleans the sample and concentrates the analyte. Choose a technique based on required cleanliness and recovery:

    • Protein Precipitation (PP): Fast and simple, but may leave more interfering compounds [7].
    • Liquid-Liquid Extraction (LLE): Uses immiscible solvents; efficiency depends on the drug's solubility and pKa [7].
    • Solid-Phase Extraction (SPE): Provides high purity and good recovery by passing the sample through a cartridge [7].
  • Chromatographic Separation (LC): The goal is to cleanly separate this compound from matrix components.

    • Column: A reverse-phase C18 column is a standard starting point [7].
    • Mobile Phase: A mixture of a volatile buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile). The pH can be adjusted to control ionization and improve peak shape [7].
  • Detection (MS/MS): LC-MS/MS offers high specificity and sensitivity.

    • Ionization: Electrospray Ionization in positive mode (ESI+) is typically used for basic compounds like phenethylamines.
    • MRM: In the mass spectrometer, the precursor ion is selected and fragmented, and a specific product ion is monitored. This two-stage selection makes the method highly specific [7].
  • Internal Standard (IS): A stable, deuterated version of this compound would be the ideal IS. If unavailable, a structurally similar compound can be used to correct for variability [7].

Troubleshooting Common LC-MS/MS Issues

The table below addresses common problems encountered during method development and analysis.

Problem Potential Causes Suggested Solutions
Low Recovery Inefficient extraction, analyte adsorption, improper pH Optimize extraction solvent/SPE cartridge; use silanized vials; adjust pH to control ionization [7].
Ion Suppression Co-eluting matrix components suppressing ionization Improve chromatographic separation; enhance sample clean-up; use a stable isotope-labeled IS to compensate [7].
Poor Peak Shape Incompatible mobile phase/stationary phase, secondary interactions Adjust mobile phase pH/buffer concentration; use a different column chemistry; add a competing base to the mobile phase [7].
Loss of Sensitivity Contaminated ion source, detector issues, instrumental drift Clean ion source; perform mass calibrations; check detector voltages [7].

Method Validation Parameters

Once a method is developed, it must be validated to prove it is reliable for its intended use. Key parameters are summarized below [8].

Validation Parameter Description & Acceptance Criteria
Accuracy & Precision Accuracy (relative error) should be within ±15% of the nominal value. Precision (coefficient of variation) should be <15% [8].
Linearity & Range The calibration curve should be linear (e.g., R² > 0.99) across the expected concentration range [7] [8].
Lower Limit of Quantification (LLOQ) The lowest standard with accuracy and precision within ±20%. Signal-to-noise ratio is often >5:1 [7].
Selectivity & Specificity Demonstrate that the method can differentiate the analyte from other components in the sample matrix [8].
Matrix Effect Evaluate ion suppression/enhancement. The IS-normalized matrix factor should be consistent [7].
Stability Evaluate analyte stability in stock solution, in the matrix under storage conditions, and during the analytical process [8].

Key Considerations for Researchers

  • Start with Literature on Analogues: Since specific data on this compound is scarce, consult published methods for mescaline or other 2C-type phenethylamines as a starting point for development [5] [6] [3].
  • Prioritize a Stable IS: The use of a well-chosen Internal Standard, preferably a deuterated one, is the most effective way to ensure data accuracy and reproducibility [7].
  • Understand Regulatory Needs: The level of validation rigor depends on the purpose of the data. Methods for formal regulatory submission require full validation, while those for research may use a more flexible "fit-for-purpose" approach [8].

References

minimizing 5-HT2B receptor activation cardiotoxicity concerns

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Addressing Common 5-HT2B Receptor Concerns

  • Q1: Why is the 5-HT2B receptor considered an "antitarget"? The 5-HT2B receptor is a classic "antitarget" because its activation, not inhibition, is associated with life-threatening adverse effects. Agonism at this receptor can lead to pathological proliferation of cardiac valve fibroblasts, resulting in valvular heart disease (VHD) and pulmonary arterial hypertension [1] [2]. This was tragically illustrated by the withdrawal of drugs like fenfluramine (Fen-Phen) and pergolide [3] [4].

  • Q2: What is the primary molecular mechanism behind 5-HT2B-mediated valvulopathy? The 5-HT2B receptor is a Gq/G11-protein coupled receptor. Its activation initiates a signaling cascade that leads to the release of intracellular calcium and the production of secondary messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG) [3] [2]. In cardiac valve interstitial cells, this signaling promotes mitogenic and profibrotic activity, causing excessive deposition of extracellular matrix and pathological remodeling of the heart valves [3] [5].

  • Q3: Should I be concerned about metabolites? Yes, absolutely. The valvulopathic risk of a drug must be assessed for both the parent compound and its major metabolites. For example, the primary metabolite of fenfluramine, norfenfluramine, is a more potent 5-HT2B agonist and was a key contributor to the cardiotoxicity of Fen-Phen therapy [3] [1].

Troubleshooting Guide: Key Experiments & Protocols

Initial In Vitro Screening and Risk Assessment

The first step is to profile your clinical candidate and its metabolites for activity at the 5-HT2B receptor.

  • Objective: To determine the binding affinity (Ki) and functional agonist activity (EC50) of the test compound at the human 5-HT2B receptor.
  • Experimental Protocol:
    • Binding Assay: Use cell membranes expressing the human 5-HT2B receptor. A radioligand like [³H]LSD is commonly used. Determine the inhibition constant (Ki) for your test compound to assess its binding affinity [4].
    • Functional Assay: Employ a cell-based system expressing the human 5-HT2B receptor and a functional readout. A common method is to measure accumulation of inositol phosphates (IP) as an indicator of Gq-protein pathway activation [4] [5].
  • Data Interpretation:
    • A compound with high affinity (low Ki) and high potency (low EC50) is a high-risk candidate.
    • The safety margin (SM) is calculated by comparing the half-maximal effective concentration (EC50) from the functional assay with the relevant human exposure. Recent analyses suggest using the sustained plasma exposure (AUC) for this calculation provides a more accurate risk prediction than the peak plasma exposure (Cmax) [6].

The table below summarizes key experimental parameters for in vitro profiling:

Parameter Description Considerations
Binding Affinity (Ki) Inhibition constant measuring receptor binding strength. Lower Ki indicates higher affinity and greater risk [4].
Functional Potency (EC50) Concentration producing half-maximal agonist effect. Lower EC50 indicates higher potency and greater risk [4].
Intrinsic Activity (Emax) Maximal agonist effect relative to a reference agonist (e.g., serotonin). Full agonists (Emax ~100%) pose a higher risk than partial agonists [4].
Safety Margin (SM) Ratio of unbound plasma AUC (or Cmax) to functional EC50. A larger SM is desirable. Use AUC for a more robust assessment [6].
Investigating Persistent and Wash-Resistant Signaling

Some drugs, particularly certain ergot derivatives (e.g., cabergoline, ergotamine), can cause persistent activation of the 5-HT2B receptor that continues long after the drug has been removed (wash-resistant signaling). This may contribute to their high valvulopathic potential [5].

  • Objective: To determine if the test compound induces sustained signaling after washout.
  • Experimental Protocol:
    • Treat 5-HT2B-expressing cells with the test compound for a defined period.
    • Thoroughly wash the cells to remove unbound compound.
    • After washout, measure downstream signaling (e.g., IP accumulation) over an extended period (e.g., up to 24 hours) and compare it to the signaling level of a control group that did not receive the compound [5].
  • Troubleshooting Tip: If your compound shows wash-resistant signaling, investigate its potential for slow dissociation kinetics from the receptor and receptor internalization, as these are proposed mechanisms for this phenomenon [5].

Safety Assessment Workflow

The following diagram visualizes the step-by-step decision process for de-risking 5-HT2B receptor liability in drug discovery.

workflow Start Drug Candidate & Metabolites InVitro In Vitro Profiling: - Binding Affinity (Ki) - Functional Agonism (EC₅₀, Eₘₐₓ) Start->InVitro RiskHigh High Risk Profile InVitro->RiskHigh Potent agonist RiskLow Low/No Agonist Activity InVitro->RiskLow No activity Persistence Wash-Resistant Signaling Assay RiskHigh->Persistence Progress Candidate May Progress with continued monitoring RiskLow->Progress CalculateSM Calculate Safety Margin (SM) using unbound AUC Persistence->CalculateSM SMLow SM Inadequate CalculateSM->SMLow SMHigh SM Adequate CalculateSM->SMHigh Mitigate Mitigate Risk: - Modify chemical structure - Develop biased antagonists SMLow->Mitigate SMHigh->Progress Mitigate->InVitro Re-test improved analogs

Key Recommendations for Risk Mitigation

  • Screen Early and Thoroughly: Incorporate 5-HT2B receptor agonist activity screening early in lead optimization to avoid costly late-stage failures [4].
  • Prioritize AUC over Cmax: For calculating human safety margins, use the sustained plasma exposure (AUC) of the unbound drug, as this provides a more reliable prediction of valvulopathy risk than peak exposure (Cmax) [6].
  • Assess All Active Metabolites: The pharmacokinetic and pharmacodynamic profile of all major metabolites must be evaluated [4].
  • Consider Functional Selectivity: Emerging research explores "biased" ligands that may block pathogenic signaling pathways (e.g., β-arrestin recruitment) while sparing other functions, offering a potential future strategy for safer therapeutics [1].

References

Quantitative Comparison: Allylescaline vs. Mescaline

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core differences in their pharmacological and experiential profiles.

Parameter Mescaline Allylescaline
Typical Active Dose (Oral) 200 - 400 mg [1] [2] 20 - 35 mg [3]
Relative Potency Baseline (1x) Approximately 10x more potent [3]
Primary Molecular Target 5-HT2A receptor [2] 5-HT2A receptor [3]
Key Receptor Affinity Trend -- Increased 5-HT2A/2C affinity from 4-alkoxy extension [4] [5]
Approximate Duration of Effects ~11 hours [1] 8 - 12 hours [3]

The replacement of the 4-methoxy group in mescaline with a larger, more lipophilic 4-allyloxy group in this compound is the critical change that enhances its binding affinity for the 5-HT2A and 5-HT2C receptors, leading to its higher potency [4] [5] [6]. Research on related compounds shows that extending this 4-alkoxy chain generally increases receptor binding affinity and functional activity [7].

Experimental Data and Methodologies

The data supporting this comparison comes from established, rigorous experimental protocols in pharmacology.

Receptor Binding Affinity Assays

This standard method quantifies how tightly a compound binds to a specific receptor.

  • Objective: To determine the inhibitory constant (Ki), a measure of binding affinity, for various human monoamine receptors [4] [5].
  • Protocol Summary:
    • Cell Preparation: Use cells (e.g., HEK-293) genetically engineered to express a high density of a single human receptor type (e.g., 5-HT2A) [4] [5].
    • Competitive Binding: Incubate the cell membranes with a known radiolabeled reference ligand and different concentrations of the test drug (e.g., this compound or mescaline analog) [4] [5].
    • Measurement & Analysis: Measure the displacement of the radioligand. The Ki value is calculated from the concentration that displaces 50% of the radioligand, indicating higher affinity for the receptor [4] [5].
Functional Receptor Activation Assays

These experiments determine if a compound is merely binding or also activating the receptor and its downstream signaling pathways.

  • Objective: To measure the potency (EC50) and efficacy (Emax) of a compound in activating a receptor, such as the 5-HT2A receptor [4] [5].
  • Protocol Summary:
    • Signal Detection: Use transfected cells equipped with a calcium-sensitive fluorescent dye. 5-HT2A receptor activation triggers a release of calcium ions (Ca²⁺) from the endoplasmic reticulum [2].
    • Stimulation: Apply the test drug to the cells and measure the resulting fluorescent signal, which corresponds to the level of receptor activation [4] [5].
    • Data Modeling: The resulting concentration-response curve allows for calculation of the EC50 (concentration for half-maximal effect) and Emax (maximal effect), providing a profile of the drug's functional activity [4] [5].

The diagram below illustrates the core signaling pathway activated by these psychedelic phenethylamines.

G compound Phenethylamine (e.g., this compound, Mescaline) receptor 5-HT2A Receptor compound->receptor gq Gq Protein receptor->gq plc Phospholipase C (PLC) gq->plc pip2 PIP₂ plc->pip2 dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Triphosphate (IP₃) pip2->ip3 pkc Protein Kinase C (PKC) Activation dag->pkc er Endoplasmic Reticulum ip3->er effects Downstream Effects (Altered Neuronal Activity) pkc->effects ca Ca²⁺ Release er->ca ca->effects

5-HT2A Receptor Signaling Pathway

Key Takeaways for Research

  • Structure-Activity Relationship (SAR): The 4-position of the phenethylamine core is a key modifier of potency. Extending the alkoxy group at this site generally increases 5-HT2A/2C receptor affinity and psychedelic potency in humans [4] [5] [7].
  • Behavioral Correlation: Preclinical behavioral models, such as the head twitch response (HTR) in mice, are a validated proxy for human hallucinogenic potency. The potency relationships observed in these assays for mescaline analogs closely parallel human data [7].
  • Target Selectivity: While the 5-HT2A receptor is primary, these compounds are not perfectly selective. They also interact with other serotonin receptors (e.g., 5-HT1A, 5-HT2C), which may influence the qualitative nature of the subjective experience [8] [9].

References

comparative effects Allylescaline escaline proscaline

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Mescaline Analogs

The table below summarizes key data for Allylescaline, Escaline, and Proscaline from available scientific literature and databases.

Property This compound Escaline Proscaline
Chemical Name 4-allyloxy-3,5-dimethoxyphenethylamine [1] 4-ethoxy-3,5-dimethoxyphenethylamine [2] 4-propoxy-3,5-dimethoxyphenethylamine [3]
Human Active Dose (Oral) 20 - 35 mg [1] [4] 40 - 60 mg [2] 30 - 60 mg [3]
Relative Potency (vs. Mescaline) ~10x more potent [1] ~5-8x more potent [2] ~6-7x more potent [3]
Approx. Duration (Human) 8 - 12 hours [1] [4] 8 - 12 hours [2] 8 - 12 hours [3]
5-HT2A Affinity (Ki, nM) Data not available in search results ~150-12,000 nM (range for scalines) [5] ~150-12,000 nM (range for scalines) [5]
HTR ED50 (mg/kg, mice) Data not available in search results 14.2 [6] 16.8 [6]
Lipophilicity (log P) Data not available in search results 1.11 [3] 1.70 [3]

Key Experimental Data and Protocols

The quantitative comparisons are supported by specific experimental models, primarily the mouse Head Twitch Response assay.

Head Twitch Response (HTR) Assay

The Head Twitch Response is a 5-HT2A receptor-mediated behavior in rodents used as a behavioral proxy for psychedelic effects in humans [6].

  • Experimental Workflow: The following diagram illustrates the typical HTR assay protocol:

G A Animal Preparation B Drug Administration A->B C Behavioral Recording B->C D Video Analysis C->D E HTR Counting D->E F Data Analysis E->F

  • Key Findings: In C57BL/6J mice, replacing the 4-methoxy group of mescaline with ethoxy (escaline) or propoxy (proscaline) increased potency in the HTR assay [6]. The α-methylated analogs (3C-E, 3C-P) were more potent than their phenethylamine counterparts [6].
Receptor Interaction Profiles

Studies using cell cultures transfected with human receptors determine the binding affinity and functional activity of these compounds.

  • Experimental Workflow: The following diagram outlines the process for profiling receptor interactions:

G A Cell Culture (Transfected with target receptor) B Incubation with Test Compound A->B C Signal Measurement (e.g., Phosphoinositide hydrolysis) B->C D Dose-Response Analysis C->D

  • Key Findings: Research shows that extending the 4-alkoxy substituent (as in escaline and proscaline) generally increases 5-HT2A receptor binding affinity and functional potency compared to mescaline [5]. These compounds act as agonists at serotonin receptors, particularly the 5-HT2A subtype [1] [3] [2].

Implications for Research and Development

The experimental data reveals clear structure-activity relationships that are valuable for drug development.

  • Structural Modifications: Extending the 4-position alkoxy group and adding an α-methyl group significantly increase potency, which is consistent with human data [6] [5].
  • Scaling from Animal to Human Data: The close parallel between HTR potency in mice and known human hallucinogenic potency supports the validity of HTR as a predictive model [6].

Important Limitations and Future Directions

  • Human Data Gap: Human data is primarily based on self-experimentation reports. Modern, controlled clinical studies for these specific analogs are lacking [1] [3] [2].
  • Mechanism Details: While 5-HT2A activation is key, the exact signaling pathways (e.g., G-protein vs. β-arrestin) and contributions from other receptor systems for these analogs require further investigation [5].

References

Allylescaline methallylescaline structure-activity differences

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Pharmacological Profile Comparison

The table below summarizes the core data for these two mescaline analogs.

Feature Allylescaline (AL) Meththis compound (MAL)
Systematic Name 4-allyloxy-3,5-dimethoxyphenethylamine [1] 4-methallyloxy-3,5-dimethoxyphenethylamine [2] [3]
Chemical Structure C13H19NO3 [1] C14H21NO3 [2]
4-Position Substituent Allyloxy (-O-CH2-CH=CH2) [1] Methallyloxy (-O-CH2-C(CH3)=CH2) [2] [3]
Molecular Weight 237.30 g/mol [1] 251.33 g/mol [2] [3]
Primary Target Serotonin 5-HT2A receptor agonist [1] Serotonin 5-HT2A receptor agonist [2] [4]
Reported Human Dosage 20-35 mg [1] 40-65 mg [2]
Relative Potency ~10x mescaline [1] ~6x mescaline [2]
Duration (Oral) 8-12 hours [1] 12-16 hours [2]
Key SAR Insight Allyl substituent significantly increases potency over mescaline [1]. Addition of a methyl group to the allyl substituent reduces potency compared to this compound but increases it over mescaline [5] [2].

Experimental Data and Putative Pharmacology

While a specific receptor binding profile for this compound is not available in the searched literature, insights can be drawn from studies on closely related compounds.

  • Receptor Interaction Studies: Research on 4-alkoxy-3,5-dimethoxy phenethylamines shows this class acts primarily as 5-HT2A receptor agonists with weak to moderate affinity (Ki = 150–12,000 nM) [5]. Extending the 4-alkoxy substituent generally increases 5-HT2A and 5-HT2C receptor binding affinity and enhances activation potency and efficacy [5]. The methallyl group is a larger, more lipophilic substituent than allyl, which aligns with this structure-activity relationship.
  • Mechanism of Action: Like classical psychedelics, effects are believed to stem primarily from 5-HT2A receptor partial agonism, which modulates Gq protein-mediated signaling pathways [5] [3]. The following diagram illustrates this core signaling pathway.

G Ligand Phenethylamine Agonist (e.g., MAL, AL) GPCR 5-HT2A Receptor Ligand->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) (Activates PKC) PIP2->DAG IP3 Inositol Triphosphate (IP₃) (Ca²⁺ Release) PIP2->IP3 Effect Downstream Effects (Altered Neuronal Activity) DAG->Effect Leads to IP3->Effect Leads to

Research Considerations and Hazards

  • Data Limitations: These compounds have little history of human use, and very little data exists on their pharmacological properties, metabolism, and toxicity [3] [6].
  • Steep Dose-Response Curve: Meththis compound has a notably steep dose-response curve, meaning a small increase in dose can lead to a disproportionately large increase in effects [2].
  • Adverse Effects: Anecdotal reports highlight significant adverse effects at high doses, including strong body load, nausea, and difficulty urinating (urinary retention) [2] [3] [6]. One case report documented delirium, tachycardia, hypertension, and acute urinary retention requiring hospitalization following a high dose (130 mg) of meththis compound [6].

References

Quantitative Comparison of 5-HT2A Receptor Agonist Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the functional activity of various ligands at the 5-HT2A receptor, based on data from inositol-phosphate accumulation assays [1]. The potency (EC50) and efficacy (Emax, as a percentage of the maximal response to serotonin) are key indicators of a compound's functional activity.

Table 1: Functional Activity at the 5-HT2A Receptor

Compound Chemical Class EC50 (nM) Emax (% 5-HT response) Notes / Reference Compound
25D-NBOMe Substituted Phenethylamine (NBOMe) ~subnanomolar to low nanomolar Full Agonist Similar potency to LSD [1]
25E-NBOMe Substituted Phenethylamine (NBOMe) ~subnanomolar to low nanomolar Full Agonist Similar potency to LSD [1]
25I-NBOH Substituted Phenethylamine (NBOH) ~subnanomolar to low nanomolar Full Agonist Similar potency to LSD [1]
25N-NBOMe Substituted Phenethylamine (NBOMe) ~subnanomolar to low nanomolar Full Agonist Similar potency to LSD [1]
25H-NBOMe Substituted Phenethylamine (NBOMe) Lower nanomolar Full Agonist Similar potency to Serotonin [1]
(+)-LSD Lysergamide ~subnanomolar to low nanomolar Full Agonist Reference Psychedelic [1]
Serotonin (5-HT) Indolamine ~low nanomolar Full Agonist (100%) Endogenous Neurotransmitter [1]
Lisuride Lysergamide Partial Agonist Partial Agonist Non-psychedelic reference [2]

Detailed Experimental Protocols

The quantitative data in Table 1 is typically generated using standardized cell-based functional assays. Here are the methodologies cited in the research:

  • Inositol-Phosphate (IP) Accumulation Assay This is the primary assay used to measure 5-HT2A receptor activity for the compounds listed [1]. As a Gq-coupled GPCR, 5-HT2A receptor activation stimulates phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) [3]. The general workflow is as follows:

    • Cell Model: Mammalian cells (e.g., HEK293) heterologously expressing the human 5-HT2A receptor.
    • Stimulation: Cells are incubated with the test compound for a defined period.
    • Detection: Accumulated IP1 (a stable metabolite of IP3) is quantified using a competitive immunoassay (e.g., an IP-One ELISA kit) [1]. The level of IP1 serves as a direct measure of PLC activity and, by extension, 5-HT2A receptor activation.
  • Calcium Flux Assay This is a common high-throughput method used to measure Gq-mediated signaling [4]. The release of calcium from intracellular stores is a downstream event of IP3 production.

    • Cell Model: Stable cell lines expressing 5-HT2A receptors, loaded with a calcium-sensitive fluorescent dye.
    • Stimulation: Cells are exposed to the test compound.
    • Detection: The transient increase in intracellular calcium concentration (([Ca^{2+}]_i)) is measured as a change in fluorescence using a plate reader.
  • Bioluminescence Resonance Energy Transfer (BRET) More recent studies use BRET-based biosensors to directly and quantitatively measure transducer coupling (e.g., Gq dissociation or β-arrestin2 recruitment) in live cells and in real-time [2] [5]. This method is less susceptible to signal amplification and is powerful for detecting functional selectivity or biased agonism, where a ligand preferentially activates one signaling pathway over another [2].

Key Signaling Pathways of the 5-HT2A Receptor

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that signals through multiple intracellular pathways. The following diagram illustrates the primary signaling cascades relevant to the functional assays described.

G cluster_int Intracellular Space Ligand Agonist (e.g., NBOMe, LSD) GPCR 5-HT2A Receptor Ligand->GPCR Binding arr β-Arrestin Recruitment GPCR->arr Promotes Gq Heterotrimeric Gq Protein GPCR->Gq Activation PLC Phospholipase C (PLCβ) PIP2 PIP₂ PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2Store Ca²⁺ Store IP3->Ca2Store Binds Receptor Ca2 ↑ Cytosolic Ca²⁺ Ca2Store->Ca2 Releases Ca2->PKC Activates Gq->PLC Stimulates

The diagram above shows that 5-HT2A receptor activation primarily couples to the Gq protein, leading to PLC activation and the production of IP3 and DAG [3] [6]. IP3 triggers calcium release, which, together with DAG, activates PKC. This cascade is measured in IP accumulation and calcium flux assays. The receptor also recruits β-arrestin, which is involved in receptor desensitization and internalization, and can activate its own signaling pathways [2].

Key Insights for Research and Development

  • Gq-Efficacy Predicts Psychedelic Potential: Recent research indicates that a compound's ability to activate the 5-HT2A-Gq/11 pathway is a key predictor of its psychedelic-like effects (e.g., head-twitch response in mice). A threshold level of Gq activation appears to be required. In contrast, β-arrestin2-biased agonists do not produce these effects and can even block those of classic psychedelics [2].
  • Functional Selectivity of Antipsychotics: Many atypical antipsychotic drugs (e.g., risperidone, clozapine) act as inverse agonists at the 5-HT2A receptor, meaning they suppress its basal, constitutive activity. Some, like pimavanserin, exhibit functional selectivity by acting as inverse agonists on the Gαi1 pathway (implicated in hallucinogenesis) while being neutral antagonists on the canonical Gαq/11 pathway [7] [5].
  • Ligand-Specific Conformations: Molecular dynamics simulations show that different ligand classes (full agonists, partial agonists, inverse agonists) stabilize distinct receptor conformations. These conformational states not only affect intracellular signaling but also alter the receptor's interaction with its membrane environment, which can influence oligomerization and long-term functional outcomes [8].

References

Allylescaline compared to LSD psilocybin duration effects

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Psychedelics

The table below summarizes the available data on duration, dosing, and receptor profiles. Data for LSD and psilocybin are from controlled clinical studies, while allylescaline data are from non-clinical sources [1].

Property This compound (AL) Lysergic Acid Diethylamide (LSD) Psilocybin (Psilocin)
Duration of Action (Total) 8 - 12 hours [1] ~8.2 hours (100 µg) [2] [3] ~4.9 hours (20 mg) [2]
Onset of Action 10 - 50 minutes [1] ~1.4 hours to peak plasma concentration [3] Rapid (active metabolite psilocin)
Typical Active Dose 20 - 35 mg [1] 100 - 200 µg [4] 15 - 30 mg [4]
Potency Relative to Mescaline ~10x more potent [1] 1000-3000x more potent [2] ~30x more potent [2]
Primary Target 5-HT2A receptor agonist [1] 5-HT2A receptor agonist [2] [5] 5-HT2A receptor agonist [2] [6]
Key Additional Receptor Activities Agonist at 5-HT2B/2C; weak interaction with dopamine D2-like receptors [1] Dopamine D1-3 receptors; 5-HT1A, 5-HT2B/2C receptors [2] [7] Serotonin transporter (SERT) inhibition [2]
Elimination Half-Life (Plasma) Not established ~2.6 - 3.6 hours [3] [4] Relatively short (contributes to brief duration)

Experimental Protocols and Key Findings

Here are the methodologies from key clinical studies that provide the robust data for LSD and psilocybin.

Direct Comparison of LSD and Psilocybin
  • Study Reference: Neuropsychopharmacology, 2022 [4].
  • Objective: To directly compare the acute subjective, autonomic, and endocrine effects of LSD and psilocybin.
  • Design: A double-blind, placebo-controlled, crossover study.
  • Participants: 28 healthy subjects.
  • Interventions: Subjects underwent five 25-hour sessions, receiving placebo, LSD (100 µg and 200 µg), and psilocybin (15 mg and 30 mg) in a randomized order. Washout periods were at least 10 days.
  • Key Measurements:
    • Subjective Effects: Repeatedly assessed using Visual Analog Scales (VAS) and the 5 Dimensions of Altered States of Consciousness (5D-ASC) scale.
    • Autonomic Effects: Blood pressure and heart rate were monitored.
    • Pharmacokinetics: Plasma concentrations of LSD and psilocin (the active metabolite of psilocybin) were measured over 24 hours.
  • Core Finding: 100 µg LSD and 30 mg psilocybin produced comparable peak subjective effects. The most significant difference was the duration of action, with LSD's effects lasting significantly longer than those of psilocybin [4].
Inclusion of Mescaline in a Triple Comparison
  • Study Reference: PMC, 2023 [2].
  • Objective: To investigate differences between equally strong doses of mescaline, LSD, and psilocybin.
  • Design: Randomized, double-blind, placebo-controlled, cross-over design.
  • Participants: 32 healthy participants.
  • Interventions: Sessions with placebo, LSD (100 µg), psilocybin (20 mg), and mescaline (300 mg or 500 mg).
  • Key Measurements: Similar to the study above, assessing subjective effects, autonomic effects, and pharmacokinetics.
  • Core Finding: The study found no evidence of qualitative differences in the altered states of consciousness induced by equally strong doses. The subjective experiences were comparable, with the primary difference again being the effect duration: Mescaline (~11.1h) > LSD (~8.2h) > Psilocybin (~4.9h) [2].

Signaling Pathways of Classic Serotonergic Psychedelics

The following diagram illustrates the common primary mechanism of action shared by these psychedelics, while hinting at the unique "fingerprints" conferred by their different receptor interaction profiles.

G Psychedelic Psychedelic (e.g., AL, LSD, Psilocin) Receptor 5-HT2A Receptor Activation Psychedelic->Receptor Binds to Other5HT Other 5-HT Receptors (5-HT1A, 2B, 2C) Psychedelic->Other5HT DAT Dopamine Receptors (LSD) SERT Inhibition (Psilocin) Psychedelic->DAT PLC Phospholipase C (PLC) Activation Receptor->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 SecondMessenger Second Messenger Cascade (IP3, DAG, Ca²⁺ Release) PIP2->SecondMessenger Downstream Downstream Effects (Altered Neural Plasticity, Cortical Desynchronization) SecondMessenger->Downstream AlteredState Altered State of Consciousness Downstream->AlteredState UniqueProfile Unique Phenomenological 'Fingerprint' AlteredState->UniqueProfile Other5HT->UniqueProfile Contributes to DAT->UniqueProfile Contributes to

This diagram shows that while all classic psychedelics share the core pathway of 5-HT2A receptor activation [5] [6], their unique interactions with other receptor systems are believed to shape the subtle differences in their subjective effects [2] [7]. For example, LSD's action on dopamine receptors may contribute to its stimulating effects, while the specific receptor affinities of different phenethylamines like this compound underlie their distinct properties [8] [1].

Critical Data Gaps and Research Notes

  • Status of this compound Data: The information on this compound is primarily based on anecdotal reports from Alexander Shulgin's work and is not derived from modern, controlled clinical trials [1]. Its receptor profile is inferred from studies on closely related compounds [8].
  • Predictors of Effects: For LSD and psilocybin, research shows that the subjective experience is not only determined by the drug and dose but is also significantly influenced by non-pharmacological factors such as the user's personality, current mood ("set"), and the physical and social environment ("setting") [9].

References

Allylescaline human potency relative to other scalines

Author: Smolecule Technical Support Team. Date: February 2026

Human Potency of Allylescaline and Selected Scalines

The table below summarizes key data on human potency and duration of effects for this compound and several related compounds, based primarily on anthropological and descriptive reports [1] [2]. Mescaline is included as a reference point.

Compound Typical Dose Range (mg) Duration of Effects (hours) Relative Potency (vs. Mescaline)
This compound (AL) 20–35 8–12 ~10x
Mescaline (M) 200–400 10–12 (Baseline)
Proscaline (P) 30–60 8–12 ~7x
Escaline (E) 40–60 8–12 ~5x
Cyclopropylmescaline (CPM) 60–80 12–18 ~4x
Isoproscaline (IP) 40–80 10–16 ~4x
Meththis compound (MAL) 40–65 12–16 ~5x
Trifluoroescaline (TFE) 35–65 12–18 ~5x
Trifluoromescaline (TFM) 15–40 14–24 ~10x

According to these sources, This compound is one of the most potent scalines, approximately 10 times more potent than mescaline [1]. Trifluoromescaline (TFM) appears to have a similar potency range [2]. The duration of action for most scalines is generally similar to or longer than that of mescaline.

Supporting Experimental and Receptor Data

The potency observed in humans is supported by in vitro studies investigating how these compounds interact with serotonin receptors, particularly the 5-HT2A receptor, which is known to be a primary target for classic psychedelics [3] [4].

A 2022 study found that, in general, scalines bind with higher affinity to the 5-HT2A and 5-HT2C receptors than mescaline [3] [4]. Furthermore, the study demonstrated that:

  • Extending the 4-alkoxy substituent (e.g., from ethoxy in Escaline to propoxy in Proscaline) increases binding affinity and activation potency at the 5-HT2A receptor.
  • Introducing fluorine atoms into the 4-alkoxy chain (as in Trifluoroescaline and Trifluoromescaline) generally increases binding affinity and potency at both 5-HT2A and 5-HT2B receptors.

This structure-activity relationship aligns with the human potency data, where this compound (with its 4-allyloxy chain) and Trifluoromescaline (with its 4-trifluoromethoxy chain) are among the most potent derivatives.

Experimental Protocol Overview

For the in vitro receptor interaction studies cited [3] [4], the key methodological aspects were:

  • 1. Receptor Binding Affinity Assay

    • Objective: To determine how tightly a compound binds to a specific receptor.
    • Method: Competition binding experiments using cell membranes from HEK293 cells stably expressing the human receptor of interest (e.g., 5-HT2A).
    • Key Reagents: The radiolabeled antagonist [³H]Ketanserin for 5-HT2A receptors.
    • Output: Inhibition constant (Ki), a measure of binding affinity. A lower Ki value indicates higher affinity.
  • 2. Functional Receptor Activation Assay

    • Objective: To determine if the binding activates the receptor and the strength of that activation.
    • Method: Calcium flux assays using cells expressing the target receptor.
    • Principle: Receptor activation triggers a release of calcium ions inside the cell, which is detected by a fluorescent dye.
    • Output: Half-maximal effective concentration (EC50), which indicates potency, and Emax (efficacy), which indicates the maximum possible response.

The signaling pathway activated by scalines at the 5-HT2A receptor can be summarized as follows:

G PsychedelicAgonist Scaline Agonist (e.g., this compound) Receptor_5HT2A 5-HT₂A Receptor PsychedelicAgonist->Receptor_5HT2A Binds to Gq_Protein Gq Protein Receptor_5HT2A->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates CaRelease Calcium Release IP3->CaRelease Triggers DownstreamEffects Downstream Effects (Altered Perception, Cognition) PKC->DownstreamEffects CaRelease->DownstreamEffects

Summary and Research Context

  • This compound's Position: Among the scalines for which human data is available, this compound and Trifluoromescaline are consistently reported as the most potent, being about 10 times more potent than their parent compound, mescaline [1] [2].
  • Mechanistic Basis: This increased potency is supported by in vitro data showing that modifications at the 4-position of the mescaline structure (like the allyloxy group) lead to higher affinity and activation potency at the 5-HT2A receptor [3] [4].
  • Research Status: It is important to note that much of the human data comes from descriptive reports. A recent direct clinical comparison of psychedelics did not include this compound, focusing instead on mescaline, psilocybin, and LSD [5]. This highlights a significant gap and an opportunity for systematic clinical research on this class of compounds.

References

receptor interaction profile comparison scalines 3C-scalines

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Receptor Interaction Data

The table below summarizes the binding affinity (Kᵢ in nM) and receptor activation data for selected scalines and 3C-scalines from the foundational study [1] [2]. Lower Kᵢ values indicate higher binding affinity. "EC₅₀" is the concentration for half-maximal activation, and "Eₘₐₓ" is the efficacy relative to serotonin.

Table 1: Binding Affinity and 5-HT2A Receptor Activation Data [1]

Compound Class Example Compound 5-HT2A Kᵢ (nM) 5-HT2C Kᵢ (nM) 5-HT1A Kᵢ (nM) 5-HT2A EC₅₀ (nM) 5-HT2A Eₘₐₓ (%)
Scalines 4-propoxy-3,5-DMPEA 852 1,120 2,270 388 75.8
4-(2-fluoroethoxy)-3,5-DMPEA 150 161 1,090 52.4 86.5
3C-Scalines 3C-P (4-propoxy-3,5-DMA) 1,180 1,710 2,490 523 67.8
3C-TFE (4-(2,2,2-trifluoroethoxy)-3,5-DMA) 208 234 1,260 67.8 82.6

Key Findings from the Data:

  • Primary Targets: Both scalines and 3C-scalines show weak to moderately high affinity for the 5-HT2A and 5-HT2C receptors, with much lower affinity for the 5-HT1A receptor [1] [2].
  • Structural-Activity Relationship (SAR):
    • Chain Length: Extending the 4-alkoxy substituent (e.g., from ethoxy to propoxy) increases binding affinity and activation potency at the 5-HT2A receptor [1].
    • Fluorination: Introducing fluorinated alkoxy substituents significantly enhances 5-HT2A binding affinity, activation potency, and efficacy. Fluorinated compounds can be up to 63 times more potent at the 5-HT2A receptor than mescaline [1] [2].
    • Amphetamine Substitution (3C-scalines): 3C-scalines (amphetamines) showed a marginal preference for the 5-HT2A receptor over the 5-HT2C and 5-HT1A receptors, a preference not observed in the scalines (phenethylamines) [1].
  • Selectivity: Overall, no potent affinity was observed for non-serotonergic targets like adrenergic α1A/α2A, dopaminergic D2 receptors, or monoamine transporters, indicating a selective serotonergic profile [1].

Detailed Experimental Protocols

The data in Table 1 was generated using the following established methodologies [1]:

1. Cell Culture and Membrane Preparation

  • System: Human Embryonic Kidney (HEK) 293 cells were transiently transfected with plasmids encoding the human target receptors (e.g., 5-HT2A, 5-HT2C, 5-HT1A).
  • Sample Prep: After expression, cell membranes were harvested and prepared via homogenization and centrifugation for use in radioligand binding assays.

2. Radioligand Binding Assays

  • Purpose: To determine the binding affinity (Kᵢ) of test compounds at various receptors.
  • Protocol:
    • Incubation: The prepared membranes were incubated with a known radioligand specific to the target receptor (e.g., [³H]ketanserin for 5-HT2A) and varying concentrations of the test compound (scalines/3C-scalines).
    • Filtration and Measurement: After incubation, the mixture was filtered to separate membrane-bound radioactivity from free radioligand.
    • Data Analysis: The concentration of the test compound that displaced 50% of the specific radioligand binding (IC₅₀) was determined. The Kᵢ value was then calculated using the Cheng-Prusoff equation.

3. Functional Receptor Activation Assays

  • Purpose: To measure the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of the compounds in activating the 5-HT2A receptor.
  • Protocol:
    • Second Messenger Measurement: Activation of the Gq-coupled 5-HT2A receptor leads to calcium (Ca²⁺) release from intracellular stores. A fluorescent dye that detects changes in intracellular Ca²⁺ was used.
    • Measurement: Transfected cells were loaded with the dye and exposed to increasing concentrations of the test compounds. The fluorescence signal was measured in real-time using a plate reader.
    • Data Analysis: Concentration-response curves were generated from the fluorescence data. The EC₅₀ (potency) and Eₘₐₓ (efficacy, relative to a reference agonist like serotonin) were calculated through nonlinear regression.

Signaling Pathway Diagram

The following diagram illustrates the primary signaling pathway activated by these compounds through the 5-HT2A receptor, based on the experimental context [1] [2].

G Compound Scaline / 3C-Scaline Receptor 5-HT2A Receptor Compound->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG CaRelease Calcium Release IP3->CaRelease Stimulates PKC PKC Activation DAG->PKC Activates CaRelease->PKC Enhances Response Cellular Response CaRelease->Response PKC->Response

Diagram 1: 5-HT2A Receptor Signaling Cascade

Conclusion for Researchers

References

×

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

237.13649347 g/mol

Monoisotopic Mass

237.13649347 g/mol

Heavy Atom Count

17

UNII

J39IWS08EN

Wikipedia

Allylescaline

Dates

Last modified: 08-16-2023

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